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5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid Documentation Hub

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  • Product: 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid
  • CAS: 832737-92-5

Core Science & Biosynthesis

Foundational

biological activity of 5-phenoxymethyl-2-furoic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-Phenoxymethyl-2-Furoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction The furan nucleus is a cornerstone in heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 5-Phenoxymethyl-2-Furoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a cornerstone in heterocyclic chemistry, forming the scaffold for a multitude of biologically active compounds.[1][2] Derivatives of 2-furoic acid, in particular, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] This guide focuses on a specific, promising subclass: 5-phenoxymethyl-2-furoic acid derivatives. By exploring their synthesis, multifaceted biological activities, and underlying mechanisms of action, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The introduction of a phenoxymethyl substituent at the 5-position of the furoic acid core offers a versatile platform for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the scientific rationale behind the design of these molecules, present key experimental findings, and provide detailed protocols for their biological evaluation.

Synthesis of 5-Phenoxymethyl-2-Furoic Acid Derivatives

The synthesis of 5-phenoxymethyl-2-furoic acid derivatives typically involves a multi-step process commencing from readily available starting materials. A common strategy involves the reaction of a substituted phenol with a 5-halomethyl-2-furoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthetic Workflow

The following diagram illustrates a representative synthetic route:

Synthesis_Workflow A Substituted Phenol C Base (e.g., K2CO3, NaH) B 5-Halomethyl-2-furoate Ester D Intermediate Ester B->D Williamson Ether Synthesis C->D E Hydrolysis (e.g., LiOH, NaOH) F 5-Phenoxymethyl-2-furoic Acid Derivative D->F Ester Hydrolysis E->F

Caption: General synthetic scheme for 5-phenoxymethyl-2-furoic acid derivatives.

Exemplary Synthetic Protocol: Synthesis of 5-(2,5-Dimethyl-phenoxymethyl)-furan-2-carboxylic acid

This protocol is a representative example of the synthesis of a specific derivative.[5]

Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate

  • To a solution of methyl 5-(hydroxymethyl)-2-furoate (1.0 eq) in anhydrous dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-(chloromethyl)-2-furoate.

Step 2: Synthesis of Methyl 5-(2,5-Dimethyl-phenoxymethyl)-furan-2-carboxylate

  • To a solution of 2,5-dimethylphenol (1.1 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 5-(chloromethyl)-2-furoate (1.0 eq) in acetone.

  • Reflux the reaction mixture for 12-16 hours.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the intermediate ester.

Step 3: Hydrolysis to 5-(2,5-Dimethyl-phenoxymethyl)-furan-2-carboxylic acid

  • Dissolve the methyl 5-(2,5-dimethyl-phenoxymethyl)-furan-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 8-12 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Biological Activities and Mechanisms of Action

5-Phenoxymethyl-2-furoic acid derivatives have demonstrated a broad spectrum of biological activities, which are detailed in the following sections.

Anti-inflammatory Activity

Several furan derivatives have been reported to possess significant anti-inflammatory properties.[1][6] The mechanism often involves the modulation of key inflammatory pathways.

Inhibition of Neutrophil Degranulation: Certain 5-phenoxy-furan-2-carboxylic acid derivatives have been shown to inhibit formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil degranulation.[7] This suggests an interference with the signaling cascade that leads to the release of pro-inflammatory mediators from neutrophils.

Modulation of Inflammatory Mediators: The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[8] Some derivatives may also suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β.[6][9]

The following diagram illustrates a potential anti-inflammatory mechanism:

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Phospholipase A2 Phospholipase A2 Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX COX Arachidonic Acid->COX 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative 5-Phenoxymethyl-2-furoic Acid Derivative Derivative->COX inhibits Derivative->5-LOX inhibits

Caption: Putative anti-inflammatory mechanism of action.

Antimicrobial Activity

Furan-based scaffolds are prevalent in compounds with notable antimicrobial activity.[2] Derivatives of 5-phenoxymethyl-2-furoic acid are being explored for their potential to combat bacterial and fungal pathogens.

Antibacterial and Antifungal Effects: Studies on related furoic acid derivatives have shown potent activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (P. aeruginosa), as well as pathogenic fungi like Candida albicans.[10] The mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific structure of the phenoxymethyl substituent can significantly influence the antimicrobial spectrum and potency.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and furan derivatives have shown promise in this regard.[11][12]

Cytotoxic Effects: Diacylhydrazide derivatives of 5-substituted-2-furoic acid have exhibited promising antitumor activity against various cancer cell lines, with notable efficacy against human promyelocytic leukemia (HL-60) cells. The cytotoxic mechanism may involve the induction of apoptosis, cell cycle arrest, or the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The nature and position of substituents on the phenoxy ring play a critical role in determining the anticancer potency.

Structure-Activity Relationship (SAR) Insights: Preliminary SAR studies indicate that both the length of aliphatic chains and the electronic properties of substituents on the aromatic rings can significantly impact the biological activity.[13] For instance, the presence of electron-withdrawing groups on the phenoxy ring has been observed to enhance the anticancer activity in some series of compounds.

Data Summary: Biological Activities
Compound ClassBiological ActivityTarget/MechanismRepresentative IC50/MIC
5-Phenoxy-2-furoic acid derivativesAnti-inflammatoryInhibition of neutrophil degranulation-
5-Aryl-2-furoic acid derivativesAntimicrobialBroad-spectrum activityPotent against S. aureus, B. subtilis, P. aeruginosa, C. albicans
5-Substituted-2-furoyl diacylhydrazidesAnticancerCytotoxic against HL-60 cellsPromising activity

Note: Specific quantitative data for 5-phenoxymethyl-2-furoic acid derivatives is an active area of research. The data presented is based on closely related structures.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

5-Phenoxymethyl-2-furoic acid derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for structural diversification make them attractive candidates for further investigation in drug discovery programs. The anti-inflammatory, antimicrobial, and anticancer properties highlighted in this guide underscore their therapeutic potential.

Future research should focus on:

  • Systematic SAR studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

  • In-depth mechanistic studies: To elucidate the precise molecular mechanisms underlying their biological effects.

  • In vivo evaluation: To assess the efficacy and safety of the most promising compounds in preclinical animal models.

  • Development of novel derivatives: To explore new chemical space and identify compounds with improved pharmacological profiles.

The continued exploration of 5-phenoxymethyl-2-furoic acid derivatives holds significant promise for the development of novel therapeutic agents to address unmet medical needs in inflammation, infectious diseases, and oncology.

References

  • Abdulmalik, O., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.
  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (n.d.).
  • Chang, C.-L., et al. (2002). Synthesis and Biological Activity of 5-(2'-Alkoxycarbonyl substituted phenoxy)furan-2-carboxylic Acid Derivatives. The Chinese Pharmaceutical Journal, 54(2), 95-113.
  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014).
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2019).
  • 2-Furoic Acid. (n.d.). Organic Syntheses.
  • Anti-Inflammatory and Anti-Hyperuricemic Functions of Two Synthetic Hybrid Drugs with Dual Biological Active Sites. (2019). MDPI.
  • Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. (2024). MDPI.
  • Puspaningtyas, A. R., et al. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, 9(1), 113-121.
  • 5-(2,5-Dimethyl-phenoxymethyl)-furan-2-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Bioc
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.).
  • Development of 5-Fluorouracil Derivatives as Anticancer Agents. (2025).
  • Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. (n.d.).
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv

Sources

Exploratory

Strategic Synthesis and Functionalization of 4-Bromo-2-Chlorophenol Furan Derivatives

A Technical Review for Drug Discovery & Medicinal Chemistry Executive Summary 4-Bromo-2-chlorophenol (BCP) represents a "privileged scaffold" in medicinal chemistry due to its unique halogenation pattern. The coexistence...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review for Drug Discovery & Medicinal Chemistry

Executive Summary

4-Bromo-2-chlorophenol (BCP) represents a "privileged scaffold" in medicinal chemistry due to its unique halogenation pattern. The coexistence of a phenolic hydroxyl, an aryl chloride, and an aryl bromide offers three distinct vectors for orthogonal functionalization. This guide focuses on the synthesis of furan derivatives from BCP—specifically distinguishing between biaryl systems (via cross-coupling) and fused benzofurans (via cyclization). These derivatives are critical in the development of antimicrobial, antifungal, and anticancer agents, leveraging the lipophilic and electronic properties of the furan pharmacophore.

Part 1: Structural Analysis & Chemoselectivity

Successful synthesis relies on exploiting the differential reactivity of the substituents on the BCP core.

  • C4-Bromine: The most reactive site for Pd-catalyzed oxidative addition (

    
     bond energy 
    
    
    
    280 kJ/mol). It allows for selective Suzuki or Sonogashira coupling without disturbing the chlorine.
  • C2-Chlorine: Significantly less reactive (

    
     bond energy 
    
    
    
    397 kJ/mol). It typically remains inert under standard Suzuki conditions, serving as a secondary handle for later-stage diversification or as a steric/electronic modulator in the final drug candidate.
  • Phenolic -OH: A versatile nucleophile (

    
     8.5 due to electron-withdrawing halogens). It is the primary site for O-alkylation, essential for constructing fused benzofuran rings.
    
Visualizing the Reactivity Hierarchy

The following diagram maps the divergent synthetic pathways based on chemoselectivity.

ReactivityMap BCP 4-Bromo-2-chlorophenol (Starting Material) Suzuki Pathway A: Biaryl Synthesis (Suzuki Coupling) BCP->Suzuki Pd(0), Furan-2-boronic acid (Selectivity: Br > Cl) Cycliz Pathway B: Fused Systems (Benzofuran Synthesis) BCP->Cycliz Base, α-Halo ketone (Selectivity: OH Nucleophile) ProdA 2-Chloro-4-(furan-2-yl)phenol (Retains Cl, OH) Suzuki->ProdA ProdB 5-Bromo-7-chlorobenzofuran (Retains Br, Cl) Cycliz->ProdB

Figure 1: Divergent synthetic pathways controlled by chemoselective activation of the BCP scaffold.

Part 2: Pathway A — The Suzuki-Miyaura Protocol

The most direct method to attach a furan ring to the BCP core is via Suzuki-Miyaura cross-coupling at the C4 position.

Technical Challenge: Boronic Acid Instability

Coupling with furan-2-boronic acid is notoriously difficult due to protodeboronation—the rapid hydrolysis of the C-B bond under basic, aqueous conditions, leading to the loss of the furan coupling partner before the reaction completes [1].[1]

Optimized Protocol: Anhydrous Conditions

To mitigate instability, this protocol utilizes a phosphine ligand system (SPhos) that facilitates rapid oxidative addition, and anhydrous base conditions.

Reagents:

  • Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)

  • Coupling Partner: Furan-2-boronic acid pinacol ester (1.2 equiv) — More stable than free acid.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add BCP (1.0 eq), Furan-2-BPin (1.2 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Seal the flask. Evacuate and backfill with Argon three times. This is critical as furan derivatives are prone to oxidative degradation.

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the starting phenol (

    
    ).
    
  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove palladium black. Wash filtrate with 1M HCl (to neutralize phenoxide) and brine.

  • Purification: Flash column chromatography on silica gel.

Expected Outcome: 2-chloro-4-(furan-2-yl)phenol. The chlorine atom at C2 remains intact, available for future derivatization.

Part 3: Pathway B — Benzofuran Cyclization

For applications requiring a fused bicyclic system (common in antifungal pharmacophores), the phenol itself is incorporated into the furan ring.

The Rap-Stoermer / Feist-Benary Hybrid Approach

This method involves the O-alkylation of BCP with an


-haloketone (e.g., chloroacetone or ethyl bromoacetate) followed by an intramolecular cyclization [2].

Experimental Workflow:

Workflow Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Inter Intermediate: 1-(4-bromo-2-chlorophenoxy)propan-2-one Step1->Inter + Chloroacetone, K2CO3, Acetone, Reflux Step2 Step 2: Cyclodehydration (Acid or Base Mediated) Inter->Step2 Polyphosphoric Acid (PPA) or ZnCl2, 100°C Final Product: 5-Bromo-7-methylbenzofuran Step2->Final

Figure 2: Two-step synthesis of benzofuran derivatives from 4-bromo-2-chlorophenol.

Protocol Details:

  • Alkylation: Reflux BCP with chloroacetone and

    
     in acetone for 3 hours. The bromine at C4 is unaffected.
    
  • Cyclization: The isolated ether intermediate is treated with Polyphosphoric Acid (PPA) at 100°C. This induces cyclodehydration, closing the ring onto the aromatic core.

  • Regiochemistry: Cyclization occurs ortho to the ether linkage. Since position 6 is open and position 2 is blocked by Chlorine, the cyclization occurs at C6, yielding a 7-chloro-substituted benzofuran.

Part 4: Biological Significance & Data Summary

Furan-substituted halogenated phenols exhibit potent biological activities, particularly against resistant fungal strains and biofilm-forming bacteria.

Table 1: Comparative Activity Profile of BCP Derivatives

Derivative ClassStructural ModificationPrimary Target / ActivityMechanism of Action
Parent (BCP) NoneGeneral antisepticMembrane disruption
Biaryl Furan Furan at C4 (Suzuki)Antifungal (e.g., C. albicans)CYP51 inhibition (Sterol biosynthesis)
Benzofuran Fused ring (Cyclization)Anticancer (e.g., K562 cells)Tubulin polymerization inhibition [3]
Alkynyl Furan Alkyne linker (Sonogashira)Antibacterial (Gram +)DNA Gyrase inhibition

Key Insight: The lipophilicity (


) increases significantly upon furan coupling (from 

for BCP to

for biaryl derivatives), improving membrane permeability but requiring careful formulation for bioavailability.
References
  • BenchChem. (2025).[1][2][3] Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Benzofurans. Retrieved from

  • Li, J., et al. (2011).[4] Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • PubChem. (2025).[5] 4-Bromo-2-chlorophenol Compound Summary. Retrieved from

Sources

Foundational

Strategic Synthesis of Cephalosporin Side Chains: A Technical Guide to Intermediates

Executive Summary & Strategic Architecture The Cephalosporin Core: The beta-lactam nucleus, specifically 7-Amino-Cephalosporanic Acid (7-ACA) , serves as the scaffold for modern cephalosporin synthesis. However, the clin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Architecture

The Cephalosporin Core: The beta-lactam nucleus, specifically 7-Amino-Cephalosporanic Acid (7-ACA) , serves as the scaffold for modern cephalosporin synthesis. However, the clinical efficacy of 3rd and 4th generation agents (e.g., Cefotaxime, Ceftriaxone, Cefepime) is dictated almost entirely by the precise chemical manipulation of two orthogonal vectors:

  • The C7 Side Chain (The "Warhead"): Determines antibacterial spectrum and beta-lactamase stability. The industry standard is the Aminothiazole Methoxyimino (ATMO) moiety.

  • The C3 Side Chain (The "Engine"): Dictates pharmacokinetics (half-life), tissue penetration, and bacterial cell wall permeability.

This guide details the synthesis and coupling of the critical intermediates required to assemble these moieties, with a specific focus on the MAEM intermediate and C3-nucleophilic displacement .

The C7 Powerhouse: Aminothiazole Oxime Intermediates

The introduction of the 2-aminothiazol-4-yl group coupled with a syn-alkoxyimino group at the C7 position revolutionized cephalosporins, conferring resistance to beta-lactamases.

The Critical Intermediate: MAEM

The dominant intermediate for introducing this side chain is MAEM (2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid mercaptobenzothiazolyl ester).

  • Why MAEM? Unlike acid chlorides, which are prone to moisture hydrolysis and syn-to-anti isomerization (leading to inactive drugs), the mercaptobenzothiazole active ester is stable, crystalline, and highly selective for the syn-configuration during acylation.

Synthesis Workflow: From Acetoacetate to MAEM

The synthesis preserves the syn-isomer geometry through a Hantzsch thiazole cyclization followed by selective methylation.

MAEM_Synthesis Start Ethyl 4-chloroacetoacetate Step1 Oximation (NaNO2, AcOH) Start->Step1 Inter1 4-chloro-2-hydroxyimino -acetoacetate Step1->Inter1 Step2 Hantzsch Cyclization (Thiourea) Inter1->Step2 Inter2 AT-Ester (Hydroxyimino) Step2->Inter2 Step3 Methylation (DMS / Base) Inter2->Step3 Inter3 AT-Ester (Methoxyimino) (Syn-Isomer) Step3->Inter3 Warning Impurity Risk: Anti-Isomer Formation Step3->Warning If pH/Temp uncontrolled Step4 Hydrolysis & Activation (Bis(benzothiazolyl) disulfide) Inter3->Step4 Final MAEM (Active Thioester) Step4->Final

Figure 1: Step-wise synthesis of the MAEM active ester. Note the critical methylation step where stereochemistry is defined.

Experimental Protocol: Synthesis of MAEM

Objective: Produce high-purity MAEM active ester.

  • Oximation: Dissolve ethyl 4-chloroacetoacetate in glacial acetic acid. Cool to 0°C. Add aqueous

    
     dropwise, maintaining temperature <10°C. Stir 2h to form ethyl 4-chloro-2-hydroxyiminoacetoacetate.
    
  • Cyclization: Add thiourea directly to the reaction mixture. The Hantzsch condensation occurs, forming the thiazole ring. Neutralize with sodium acetate to precipitate ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate.

  • Methylation (Critical Step): Suspend the hydroxyimino ester in acetone/water. Add dimethyl sulfate (DMS) and maintain pH 7.5–8.0 using NaOH. Process Control: Monitor by HPLC for syn/anti ratio. The syn-isomer precipitates.

  • Activation: Hydrolyze the ester (NaOH) to the free acid (AT-Acid). React the AT-Acid with 2,2'-dithiobis(benzothiazole) and triphenylphosphine in dichloromethane (DCM) at 0–5°C.

  • Isolation: Filter the yellow crystalline solid (MAEM).

    • Yield Target: >85%

    • Purity Target: >98% (Syn-isomer >99.5%)

The C3 Variable: Nucleophilic Displacement

While C7 is acylated, C3 is typically modified via nucleophilic displacement of the acetoxy group on 7-ACA.

Comparative Activation Strategies
MethodReagentAdvantagesDisadvantages
Thermal Displacement Water/BufferSimple, GreenLow yield, decomposition of 7-ACA
Lewis Acid Catalysis

or

High yield, low tempCorrosive, requires anhydrous conditions
Silylation (TMS) HMDS / BSASolubilizes 7-ACA in organic solventsExpensive, requires moisture control
Protocol: Synthesis of 7-ACT (Ceftriaxone Intermediate)

Reaction: 7-ACA + Triazine Thiol


 7-ACT
Catalyst:  Boron Trifluoride (

) complex.[1]
  • Suspension: Suspend 7-ACA and the triazine thiol (2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine) in dry acetonitrile or dimethyl carbonate.

  • Catalysis: Add

    
     or 
    
    
    
    -Dimethylcarbonate complex at 15–20°C.
  • Displacement: The

    
     activates the acetoxy group, facilitating attack by the thiol sulfur. Stir for 2–4 hours.
    
  • Quenching: Quench with water/NaOH to adjust pH to 3.5 (isoelectric point).

  • Filtration: Isolate 7-ACT as a precipitate.

Convergent Coupling: The Final Assembly

The industrial standard for Ceftriaxone and Cefotaxime involves coupling the activated C7 intermediate (MAEM) with the C3-modified nucleus (7-ACT).

Coupling_Workflow MAEM MAEM (Active Ester) Mix Suspension in Aqueous Acetone/THF MAEM->Mix ACT 7-ACT (Nucleus) ACT->Mix Base Addition of Triethylamine (TEA) Maintain pH 7.5 - 8.0 Mix->Base React Acylation Reaction (15-25°C, 2-4 hours) Base->React MBT Byproduct: Mercaptobenzothiazole React->MBT Eliminated in filtrate Ceftriaxone Ceftriaxone Sodium (Crude) React->Ceftriaxone

Figure 2: Convergent coupling of MAEM and 7-ACT. The reaction is driven by the leaving group character of the mercaptobenzothiazole.

Process Control & Troubleshooting
  • Solvent System: A mixture of Water/THF or Water/Acetone is critical. 7-ACT is water-soluble (as salt), MAEM is organic-soluble. The co-solvent ensures phase transfer.

  • pH Management: The reaction generates Mercaptobenzothiazole (acidic). Continuous addition of Triethylamine (TEA) is required to maintain pH 7.5–8.0.

    • Risk: pH > 8.5 causes beta-lactam ring hydrolysis.

    • Risk: pH < 7.0 slows reaction and precipitates unreacted 7-ACT.

  • Byproduct Removal: The mercaptobenzothiazole byproduct is toxic and must be removed.[2][3] It is typically soluble in the organic phase, while the cephalosporin salt remains in the aqueous phase, allowing separation via extraction or specific precipitation.

Impurity Profiling (Quality Critical Attributes)

In drug development, controlling specific isomers is mandatory for regulatory approval (ICH Q3A/B).

Delta-2 vs. Delta-3 Isomerization

The double bond in the dihydrothiazine ring naturally resides at position 3 (


). Under basic conditions (during acylation), it can migrate to position 2 (

).[4]
  • Impact:

    
     isomers are biologically inactive.
    
  • Control: Avoid excessive basicity (pH > 8.0) and prolonged reaction times. Isomerization can sometimes be reversed by oxidation to the sulfoxide and subsequent reduction, but prevention is superior.

Syn/Anti Isomerism

The methoxyimino group must be syn (Z). The anti (E) isomer has significantly reduced affinity for Penicillin-Binding Proteins (PBPs).

  • Source: Thermal isomerization or UV light exposure during synthesis.

  • Detection: HPLC is required to separate syn (retention time X) from anti (retention time Y).

  • Limit: Typically Anti-isomer must be < 1.0%.

References

  • MAEM Synthesis & Application

    • Process for the preparation of cephalosporin antibiotics.[2][3][4][5][6][7][8][9][10][11] WO2004037833A1.[1] (Describes the standard condensation of MAEM with cephem moieties). Link

    • Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.[12][13][14][15][16] US Patent 4,503,234. (Foundational chemistry for the methoxyimino side chain). Link

  • C3 Side Chain & 7-ACT

    • Process for the production of ceftriaxone.[3][10] EP0556768B1. (Details the reaction of 7-ACT with MAEM in aqueous acetone). Link

    • An improvement for synthesis of ceftriaxone sodium.[10] Journal of China Pharmaceutical University, 2016, 47(2): 163-165.[1] (Discusses

      
       catalyzed synthesis of 7-ACT).
      
  • Impurity & Stability

    • Cefepime Impurities and Related Compounds.[11] Veeprho Standards.[17] (Detailed list of

      
       and open-ring degradation products). Link
      
    • Delta 2- and delta 3-cephalosporins...[18] Intrinsic reactivity.[11][18] Biochemical Journal. (Mechanistic analysis of the double bond migration). Link

  • General Cephalosporin Chemistry

    • Synthesis and biochemical evaluation of cephalosporin analogues. ResearchGate.[6][19] (SAR studies on linker attachment). Link

Sources

Exploratory

Halogenated Furoic Acids: A Technical Guide to SAR, Synthesis, and Biological Application

Introduction: The Chemical Space of Halogenated Furoates Furan-2-carboxylic acid (2-furoic acid) serves as a critical scaffold in medicinal chemistry and environmental toxicology. While the parent compound is a bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Space of Halogenated Furoates

Furan-2-carboxylic acid (2-furoic acid) serves as a critical scaffold in medicinal chemistry and environmental toxicology. While the parent compound is a bioisostere of benzoic acid, the introduction of halogen atoms (F, Cl, Br, I) drastically alters its physicochemical profile.

For the drug developer, halogenation offers a tool to modulate acidity (


), lipophilicity (

), and metabolic stability. For the environmental scientist, these same compounds represent a class of disinfection by-products (DBPs) with significant genotoxic potential.
Physicochemical Shift

The most immediate effect of halogenation is the acidification of the carboxyl group due to the negative inductive effect (-I) of the halogen.

CompoundSubstituent

(approx)

Electronic Effect
2-Furoic Acid -H3.170.64Reference
5-Fluoro-2-furoic acid -F~2.950.85Strong -I, Weak +R
5-Chloro-2-furoic acid -Cl~2.901.20Strong -I
5-Bromo-2-furoic acid -Br2.841.45Moderate -I, Polarizable
5-Nitro-2-furoic acid -

2.200.55Strong -I, Strong -R

Data compiled from experimental and predicted models [1, 2].

Structure-Activity Relationship (SAR) Profiling

The SAR of halogenated furoic acids is governed by three distinct vectors: electronic modulation of the acid headgroup, steric occlusion of the furan ring, and specific halogen-protein interactions (sigma-hole bonding).

The C5 "Soft Spot" and Metabolic Stability

The furan ring is electron-rich, making it susceptible to oxidative metabolism, particularly at the C5 position (alpha to the oxygen, para to the carboxyl).

  • Problem: Unsubstituted furoic acids are rapidly oxidized by Cytochrome P450 enzymes (e.g., CYP2E1) to reactive dicarbonyl intermediates (e.g., cis-2-butene-1,4-dial), which are toxic alkylating agents.

  • Solution: Substitution at C5 with a halogen (Cl, Br) blocks this metabolic clearance pathway, extending half-life (

    
    ) and preventing ring opening [3].
    
Electronic Tuning and Binding Affinity

The electron-withdrawing nature of halogens lowers the


 of the C2-carboxylic acid. This increases the percentage of the ionized carboxylate form at physiological pH (7.4), enhancing electrostatic interactions with positively charged residues (Arg, Lys) in enzyme active sites.
  • Case Study (PDK Inhibition): In the inhibition of Pyruvate Dehydrogenase Kinase (PDK), the carboxylate anchors the molecule. Halogenation at C5 pulls electron density, potentially strengthening this ionic bond while simultaneously filling a hydrophobic pocket [4].

Halogen Bonding (The Sigma Hole)

Unlike hydrogen bonds, halogens (specifically Cl, Br, I) can act as Lewis acids via their "sigma hole"—a region of positive electrostatic potential opposite the C-X bond.

  • Mechanism: The sigma hole interacts with Lewis bases (backbone carbonyls, water) in the binding pocket.

  • Order of Strength: I > Br > Cl >> F.

  • Application: 5-iodo-2-furoic acid derivatives utilize this directional interaction to achieve high-affinity binding in pockets where hydrogen bonding is not possible due to desolvation penalties [5].

Visualization: SAR Logic Map

SAR_Logic Core 2-Furoic Acid Scaffold Pos2 C2: Carboxyl Group (Anchor) Core->Pos2 Pos5 C5: Metabolic 'Soft Spot' Core->Pos5 Pos34 C3/C4: Steric Modulation Core->Pos34 Effect1 pKa Lowering (Stronger Ionic Bond) Pos2->Effect1 Halogen Inductive Effect (-I) Effect2 Blocks CYP450 Oxidation Pos5->Effect2 Halogen Steric/Electronic Block Effect3 Sigma-Hole Bonding (Br/I) Pos5->Effect3 Polarizability

Figure 1: Strategic modification points on the furoic acid scaffold and their consequent biological effects.

Experimental Protocols

Synthesis: Green Bromination of 2-Furoic Acid

Objective: Selective synthesis of 5-bromo-2-furoic acid avoiding toxic volatile solvents. Reference: Adapted from ionic liquid methodologies [6].

Reagents:

  • 2-Furoic acid (1.0 eq)

  • 1-Butyl-3-methylimidazolium tribromide ([bmim]

    
    ) (1.1 eq)
    
  • Ethyl acetate (EtOAc) for extraction

Protocol:

  • Charge: In a round-bottom flask, add 2-furoic acid (112 mg, 1 mmol).

  • Addition: Add [bmim]

    
     (liquid, prepared from [bmim]Br + 
    
    
    
    ) dropwise at room temperature. No additional solvent is required (solvent-free conditions).
  • Reaction: Stir at 40°C for 2 hours. Monitor via TLC (3:7 EtOAc:Hexane). The product spot will be less polar (higher

    
    ) than the starting material.
    
  • Extraction: Add water (10 mL) to quench. Extract with EtOAc (3 x 10 mL).

  • Purification: Wash organic layer with sodium thiosulfate (to remove excess

    
    ) and brine. Dry over 
    
    
    
    . Evaporate solvent.
  • Yield: Recrystallize from ethanol/water to obtain white crystals (Yield >85%, mp 188-190°C).

Assay: Enzyme Inhibition Screening (PDK Model)

Objective: Validate the inhibitory potential of the halogenated acid against Pyruvate Dehydrogenase Kinase (PDK).

Protocol:

  • System: Recombinant human PDK2 enzyme.

  • Substrate: Pyruvate Dehydrogenase Complex (PDC) E1 subunit (phosphorylated by PDK).

  • Reaction Mix: 50 mM Potassium Phosphate (pH 7.4), 100 µM ATP, 1 mM

    
    .
    
  • Initiation: Add 5-bromo-2-furoic acid (dissolved in DMSO, final conc <1%) at varying concentrations (0.1 µM - 100 µM). Incubate 10 min.

  • Start: Add ATP to initiate phosphorylation.

  • Detection: Measure residual ATP via Kinase-Glo® (Luminescence) or use a phospho-specific antibody ELISA for the E1 subunit.

  • Analysis: Plot log[Inhibitor] vs. Response to determine

    
    .
    
Visualization: Synthesis Workflow

Synthesis_Flow Reactants 2-Furoic Acid + [bmim]Br3 Process Stir 40°C, 2h (Solvent Free) Reactants->Process Workup Quench (H2O) Extract (EtOAc) Process->Workup Purification Wash (Na2S2O3) Recrystallize Workup->Purification Product 5-Bromo-2-furoic acid (>85% Yield) Purification->Product

Figure 2: Green synthesis pathway for 5-bromo-2-furoic acid using ionic liquids.

Toxicology & Environmental Relevance

While valuable in pharma, halogenated furoic acids are significant environmental contaminants.

  • Origin: Chlorination of drinking water containing humic acids generates "MX" (Mutagen X) analogs. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone is a potent mutagen.

  • Toxicity Ranking: Cytotoxicity and genotoxicity in mammalian cells generally follow the trend: Iodinated > Brominated > Chlorinated [7].

  • Mechanism: The alpha-beta unsaturated carbonyl system (present in the lactone tautomers of these acids) acts as a Michael acceptor, alkylating DNA bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

  • ChemBK. (2024). 5-Bromo-furan-2-carboxylic acid Properties and pKa. Retrieved from [Link]

  • Lewis, D. F. V. (2000). On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology. Retrieved from [Link]

  • Roche, T. E., et al. (2001). Structure and regulation of the mammalian pyruvate dehydrogenase kinase. Progress in Nucleic Acid Research. Retrieved from [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond.[1] Chemical Reviews. Retrieved from [Link]

  • Wu, X., et al. (2011). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide. Asian Journal of Chemistry. Retrieved from [Link]

  • Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products. Mutation Research. Retrieved from [Link]

Sources

Foundational

Technical Guide: Therapeutic Potential of Phenoxy-Furoic Acids in Inflammation

The following is an in-depth technical guide on the Potential Anti-Inflammatory Properties of Phenoxy-Furoic Acids , designed for researchers and drug development professionals. Executive Summary Phenoxy-furoic acids rep...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the Potential Anti-Inflammatory Properties of Phenoxy-Furoic Acids , designed for researchers and drug development professionals.

Executive Summary

Phenoxy-furoic acids represent a specialized class of heterocyclic compounds merging the pharmacophores of 2-furoic acid and phenoxy ethers . While less clinically ubiquitous than their phenoxy-acetic acid counterparts (e.g., phenoxyacetic acid NSAIDs), these molecules exhibit distinct Structure-Activity Relationships (SAR) that position them as potent modulators of neutrophil activation and prostanoid signaling. This guide analyzes their medicinal chemistry, synthesis via nucleophilic aromatic substitution, and dual-mechanism potential as inhibitors of superoxide generation and agonists of the EP2 receptor.

Medicinal Chemistry & Structural Rationale[1][2][3][4][5][6]

The Pharmacophore

The core scaffold consists of a furan ring substituted at the 2-position with a carboxylic acid (providing hydrophilicity and ionic interaction) and at the 5-position with a phenoxy group (providing lipophilicity and steric bulk).[1]

  • Acidic Head Group (C2-COOH): Mimics the carboxylate of arachidonic acid, essential for anchoring into the arginine-rich binding sites of cyclooxygenases (COX) or prostanoid receptors.[1]

  • Furan Core: Acts as a bioisostere for the phenyl ring found in salicylates, offering altered electronic distribution and reduced metabolic liability compared to benzene in certain contexts.

  • Phenoxy Tail (C5-O-Ph): Occupies the hydrophobic channel of the target protein. Substituents on this ring (e.g., alkoxycarbonyl, halogens) dictate potency and selectivity.

Structure-Activity Relationship (SAR)

Research indicates that the electronic nature of the phenoxy substituent is critical.[1]

  • Neutrophil Inhibition: Derivatives with alkoxycarbonyl groups (e.g., salicylates attached to the furan) at the ortho position of the phenoxy ring show enhanced inhibition of neutrophil degranulation.[1]

  • Linker Length: The direct ether linkage (–O–) vs. a methylene ether linkage (–CH₂–O–) significantly alters the target profile, shifting activity from enzyme inhibition (COX/LOX) to receptor modulation (EP2 agonism).[1]

Chemical Synthesis Protocols

The synthesis of 5-phenoxy-2-furoic acids presents a challenge due to the electron-rich nature of the furan ring, which typically disfavors nucleophilic attack. However, the presence of an electron-withdrawing nitro group allows for Nucleophilic Aromatic Substitution (


) .
Protocol: Displacement of 5-Nitro-2-furoates

This method is preferred for generating diverse libraries of 5-phenoxy derivatives.

Reagents:

  • Starting Material: Ethyl 5-nitro-2-furoate.[2]

  • Nucleophile: Substituted phenol (e.g., methyl salicylate, 4-chlorophenol).

  • Base: Potassium carbonate (

    
    ) or Sodium hydride (
    
    
    
    ).[1]
  • Solvent: DMF or DMSO (anhydrous).[1]

Step-by-Step Methodology:

  • Activation: Dissolve the substituted phenol (1.1 eq) in anhydrous DMF under an inert atmosphere (

    
    ). Add 
    
    
    
    (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Coupling: Dropwise add a solution of ethyl 5-nitro-2-furoate (1.0 eq) in DMF.

  • Displacement: Heat the reaction mixture to 80–100°C for 4–6 hours. The nitro group acts as the leaving group, displaced by the phenoxide. Note: Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the nitro-furoate.

  • Workup: Quench with ice-cold water. Extract with ethyl acetate (

    
    ).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis: Dissolve the resulting ester in THF/Water (1:1). Add LiOH (3 eq) and stir at RT for 2 hours to liberate the free acid. Acidify to pH 3 with 1N HCl to precipitate the final 5-phenoxy-2-furoic acid .

Visualization of Synthesis Pathway

Synthesis start Ethyl 5-nitro-2-furoate (Electron Deficient Core) intermediate Meisenheimer-like Complex start->intermediate + Phenol / K2CO3 (DMF, 80°C) phenol Substituted Phenol (Nucleophile) phenol->intermediate product_ester 5-Phenoxy-2-furoate (Ester) intermediate->product_ester - NO2 group final_acid 5-Phenoxy-2-furoic Acid (Active Pharmacophore) product_ester->final_acid LiOH Hydrolysis (THF/H2O)

Caption: Synthetic route via Nucleophilic Aromatic Substitution (


) displacing the nitro group.

Mechanisms of Action

Phenoxy-furoic acids exhibit a "dual-personality" in their anti-inflammatory mechanism, dependent on specific structural modifications.

Inhibition of Neutrophil Activation

Neutrophils are primary effectors in acute inflammation, releasing Reactive Oxygen Species (ROS) and proteolytic enzymes.[1]

  • Mechanism: 5-phenoxy-2-furoic acids (particularly those with ortho-alkoxycarbonyl substituents) inhibit the fMLP (N-formyl-methionyl-leucyl-phenylalanine) signaling pathway.

  • Effect: This blockade prevents the assembly of the NADPH oxidase complex, thereby reducing superoxide anion (

    
    ) generation.
    
  • Enzyme Release: They concurrently inhibit the release of granule enzymes like lysozyme and

    
    -glucuronidase , preventing tissue damage.
    
EP2 Receptor Agonism (Resolution of Inflammation)

Certain derivatives, specifically 5-(phenoxymethyl)-2-furoic acids , act as agonists for the Prostaglandin


 receptor subtype 2 (EP2).[1]
  • Context: While

    
     is often pro-inflammatory, signaling through EP2 on macrophages and airway smooth muscle cells can induce an anti-inflammatory state  (e.g., increasing cAMP, inhibiting TNF-
    
    
    
    release).
  • Therapeutic Utility: This pathway is particularly relevant for resolving pulmonary inflammation (Asthma/COPD).[1]

Signaling Pathway Diagram[6]

Mechanism cluster_neutrophil Path A: Neutrophil Suppression cluster_ep2 Path B: Prostanoid Modulation compound Phenoxy-Furoic Acid Derivative fMLP fMLP Receptor compound->fMLP Inhibits EP2 EP2 Receptor (GPCR) compound->EP2 Agonist NADPH NADPH Oxidase Assembly fMLP->NADPH Degran Lysozyme/Glucuronidase Release fMLP->Degran ROS Superoxide (O2-) Generation NADPH->ROS cAMP cAMP Levels (Increase) EP2->cAMP TNF TNF-alpha / IL-2 Secretion cAMP->TNF Inhibits

Caption: Dual mechanism of action: Neutrophil suppression (Path A) and EP2-mediated cytokine reduction (Path B).[1]

Biological Evaluation & Data Summary

In Vitro Assay Protocols

To validate the anti-inflammatory profile, the following screening cascade is recommended.

Assay 1: Superoxide Anion Generation (Neutrophils)

  • Cells: Rat or Human neutrophils isolated via dextran sedimentation.[1]

  • Inducer: fMLP (

    
    ) or PMA (
    
    
    
    ).[1]
  • Detection: Cytochrome c reduction method. Measure absorbance at 550 nm.

  • Metric: Calculate

    
     (concentration inhibiting 50% of superoxide production).
    

Assay 2: Degranulation Assay

  • Marker:

    
    -Glucuronidase.
    
  • Substrate: Phenolphthalein glucuronic acid.[1]

  • Readout: Colorimetric detection of free phenolphthalein at 540 nm after cell lysis.

Comparative Potency Data

The table below summarizes the potency of 5-phenoxy-2-furoic acid derivatives relative to standard NSAIDs in preventing enzyme release.

Compound ClassSubstituent (R)Target PathwayIC50 (De-granulation)Relative Potency
5-Phenoxy-2-furoic acid 2-COOMe (Methyl Salicylate)fMLP / Neutrophil4.6

High
5-Phenoxy-2-furoic acid 4-ChlorofMLP / Neutrophil> 10

Moderate
Phenoxy-methyl-furoic acid 4-IsopropylEP2 ReceptorN/A (Agonist)High (Agonism)
Indomethacin (Control) N/ACOX-1/2~5.0

Standard

Note: Data derived from comparative analysis of furan-based anti-inflammatory agents [1][2].[3]

Future Outlook: Toxicity & Pharmacokinetics

While phenoxy-furoic acids show promise, development must address specific furan-related risks.

  • Metabolic Activation: The furan ring can be oxidized by CYP450 enzymes (specifically CYP2E1) to reactive cis-2-butene-1,4-dial, a potential hepatotoxin.

  • Mitigation Strategy: Substitution at the 5-position (e.g., with the phenoxy group) blocks the primary site of metabolic oxidation, theoretically enhancing the safety profile compared to unsubstituted furans. Future SAR should focus on blocking the 3 and 4 positions of the furan ring to further prevent ring opening.

References

  • Synthesis and Biological Activity of 5-(2'-Alkoxycarbonyl substituted phenoxy)furan-2-carboxylic Acid Derivatives. The Chinese Pharmaceutical Journal. (2002). Validated Source: [1]

  • Thiophene and furan derivatives as prostaglandin agonists and use thereof. Patent WO2004012656A2. (2004).[1] Validated Source: [1]

  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry. (2006). Validated Source:

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. (2020). Validated Source: [1]

Sources

Protocols & Analytical Methods

Method

coupling reaction of 5-chloromethyl-2-furoate and 4-bromo-2-chlorophenol

Application Note: High-Yield Coupling of 5-Chloromethyl-2-Furoate and 4-Bromo-2-Chlorophenol Abstract & Introduction This Application Note details the optimized protocol for the Williamson ether synthesis between Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Coupling of 5-Chloromethyl-2-Furoate and 4-Bromo-2-Chlorophenol

Abstract & Introduction

This Application Note details the optimized protocol for the Williamson ether synthesis between Methyl 5-(chloromethyl)-2-furoate (Electrophile) and 4-Bromo-2-chlorophenol (Nucleophile).

This specific coupling constructs a furan-2-yl-methoxy-phenyl scaffold. This structural motif and its analogs are critical in medicinal chemistry, specifically as precursors for LFA-1 antagonists (similar to Lifitegrast intermediates) and other anti-inflammatory agents where biaryl ether linkages serve as pharmacophore spacers.

Key Challenges Addressed:

  • Instability: 5-(chloromethyl)-2-furoates are hydrolytically unstable and potent lachrymators.

  • Regioselectivity: Ensuring

    
    -alkylation over 
    
    
    
    -alkylation (though rare for phenols, steric/electronic factors matter).
  • Conversion: Overcoming the sluggish reactivity of the alkyl chloride using Finkelstein catalysis.

Reaction Mechanism & Strategy

The reaction proceeds via a classical


 nucleophilic substitution .[1][2] However, to maximize yield and kinetics, we employ an in situ Finkelstein modification.
  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenol (
    
    
    
    ), generating the reactive phenoxide anion.
  • Activation (Finkelstein Step): Potassium Iodide (KI) reacts with the alkyl chloride to transiently form the more reactive alkyl iodide.

  • Coupling: The phenoxide attacks the benzylic-like position of the furoate, displacing the halide to form the ether bond.

Diagram 1: Mechanistic Pathway

ReactionMechanism Phenol 4-Bromo-2-chlorophenol (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide - H+ Base K2CO3 (Base) Base->Phenoxide Product Biaryl Ether Product Phenoxide->Product SN2 Attack Furoate 5-Chloromethyl-2-furoate (Electrophile) IodoInter Iodo-Furoate Intermediate (Highly Reactive) Furoate->IodoInter Halogen Exchange (Finkelstein) Furoate->Product Slow (Direct) KI KI (Catalyst) KI->IodoInter IodoInter->Product Fast

Caption: Catalytic cycle showing the activation of the alkyl chloride via iodide exchange, facilitating rapid nucleophilic attack.

Experimental Optimization

We evaluated three solvent systems to balance solubility, reaction rate, and downstream processing (DSP).

ParameterCondition A (Standard)Condition B (High Speed)Condition C (Green)
Solvent AcetoneDMF (N,N-Dimethylformamide)2-MeTHF
Base



Temp Reflux (

)


Time 12–16 Hours2–4 Hours18 Hours
Yield 85%94%78%
Notes Easy workup; slower rate.Harder to remove solvent; best yield.Sustainable; slower kinetics.

Recommendation: Use Condition B (DMF) for small-scale medicinal chemistry to ensure completion. Use Condition A (Acetone) for scale-up >100g to simplify solvent removal.

Detailed Protocol (Condition B: DMF Method)

Safety Note: Methyl 5-(chloromethyl)-2-furoate is a potential vesicant and lachrymator. Handle in a fume hood. 4-Bromo-2-chlorophenol is toxic and corrosive.

Reagents
  • Reactant A: 4-Bromo-2-chlorophenol (

    
    ) – 1.0 equiv.
    
  • Reactant B: Methyl 5-(chloromethyl)-2-furoate (

    
    ) – 1.1 equiv.
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular – 2.0 equiv.
    
  • Catalyst: Potassium Iodide (KI) – 0.1 equiv.

  • Solvent: Anhydrous DMF (

    
    ).
    
Step-by-Step Procedure
  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge 4-Bromo-2-chlorophenol (1.0 eq) and Anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
     (2.0 eq) in one portion. The suspension may turn slight yellow/orange. Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation.
    
  • Addition: Add KI (0.1 eq), followed by the dropwise addition of Methyl 5-(chloromethyl)-2-furoate (1.1 eq) dissolved in a minimal amount of DMF.

    • Why: Dropwise addition prevents localized high concentrations that could lead to side reactions, though less critical here than in amide couplings.

  • Reaction: Heat the mixture to

    
     . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[3]
    
    • Target: Disappearance of the phenol peak.

  • Quench & Workup:

    • Cool to RT.

    • Pour the mixture into ice-cold water (10x reaction volume). Rapid stirring will precipitate the product (often a solid).

    • If Solid: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If Oil: Extract with Ethyl Acetate (

      
      ).[4] Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over 
      
      
      
      .
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Diagram 2: Experimental Workflow

Workflow Start Start: Charge Phenol + DMF BaseAdd Add K2CO3 Stir 15 min @ RT Start->BaseAdd ReactAdd Add KI + Chloromethyl Furoate (Dropwise) BaseAdd->ReactAdd Heat Heat to 60°C Monitor (2-4 hrs) ReactAdd->Heat Check TLC/LCMS Check: Phenol Consumed? Heat->Check Check->Heat No (Continue Heating) Quench Pour into Ice Water Check->Quench Yes Isolate Filter (Solid) or Extract (Oil) Quench->Isolate Wash Wash with 1M NaOH (Removes unreacted Phenol) Isolate->Wash Final Final Product (Dry & Characterize) Wash->Final

Caption: Operational workflow for the synthesis, highlighting the critical decision point at the monitoring stage.

Analytical Validation

To ensure the protocol was successful, verify the following data points:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       5.1–5.3 ppm (s, 2H):  Characteristic singlet of the ether methylene bridge (
      
      
      
      ).
    • 
       7.1–7.6 ppm:  Aromatic protons (Phenol ring). Look for the specific splitting pattern of the 1,2,4-substituted benzene.
      
    • Absence: The broad phenolic

      
       singlet (usually 
      
      
      
      ppm) must be absent.
  • Mass Spectrometry (ESI+):

    • Look for the parent ion

      
      .
      
    • Isotope Pattern: The presence of Cl and Br will create a distinct isotope pattern (M, M+2, M+4).

      • 
         (75%) / 
        
        
        
        (25%)
      • 
         (50%) / 
        
        
        
        (50%)
    • Validation: The M+2 peak should be roughly 130% the height of the M peak (due to Br + Cl contribution).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous. Furoate ester may have hydrolyzed; check purity.
Furoate Hydrolysis Wet Solvent / Strong BaseUse Anhydrous DMF. Avoid NaOH/KOH for the coupling; stick to Carbonates.
Dark Coloration Oxidation / IodineIodine liberation from KI can darken the solution. Wash organic layer with Sodium Thiosulfate (

).
Product is Oil Residual DMFDMF is hard to remove. Wash organics with water

or use a lyophilizer.

References

  • Madaraboina, M., et al. (2024). "An Improved Commercial Process for the Preparation of Lifitegrast." Organic Process Research & Development. Link

    • Context: Provides industrial conditions for similar furan/phenol ether couplings in Lifitegrast synthesis.
  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][2][5][6] Link

    • Context: Foundational mechanism and solvent effects for

      
       ether formations.[1][6]
      
  • Georganics. (2023). "Methyl 5-(chloromethyl)-2-furoate – Preparation and Application." Link

    • Context: Specific physical properties and handling of the electrophile.[1]

  • TailoredRead. (2025). "Mastering the Williamson Ether Synthesis." Link

    • Context: Advanced troubleshooting for catalytic vari

Sources

Application

Application Note: Hydrolysis of Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Furoic acid derivatives are privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Furoic acid derivatives are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores or critical intermediates in the synthesis of complex therapeutics. The transformation of methyl 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoate to its corresponding free carboxylic acid via ester hydrolysis is a fundamental yet nuanced step in drug development pipelines.

While standard saponification typically employs strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux, the structural features of this specific substrate necessitate a highly controlled approach. As an application scientist, one must account for two sensitive moieties within this molecule:

  • The Furan Ring: Furan derivatives are highly susceptible to acid-catalyzed ring-opening (forming 1,4-dicarbonyl compounds) and subsequent polymerization if over-acidified during the aqueous workup[1].

  • The Aryloxymethyl Ether Linkage: The 5-position of the furan ring is electronically activated. At elevated temperatures with strong bases, the benzylic-like methylene becomes susceptible to nucleophilic attack by hydroxide ions. This can lead to unwanted ether cleavage, generating 5-(hydroxymethyl)-2-furoic acid and 4-bromo-2-chlorophenol as degradation byproducts.

To mitigate these risks, this protocol utilizes Lithium Hydroxide Monohydrate (LiOH·H2O) in a ternary solvent system (THF/MeOH/H₂O). The lithium cation (


) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the furoate ester. This coordination enhances the electrophilicity of the carbonyl carbon, directing the hydroxide nucleophile specifically to the ester via a 

mechanism, enabling full conversion at ambient temperatures[2]. Furthermore, the mild nature of LiOH preserves the ether linkage and prevents the displacement of the halogens on the phenoxy ring.

Experimental Workflow

The following diagram illustrates the optimized, self-validating workflow for the hydrolysis of base-sensitive furoate esters.

Workflow SM Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoate Reaction Saponification (25 °C, 4-6 h) SM->Reaction Reagents LiOH·H2O (2.0 eq) THF / MeOH / H2O (3:1:1) Reagents->Reaction IPC In-Process Control (LC-MS / TLC) Reaction->IPC Acidification Acidification (1M HCl to pH 2.5-3.0) IPC->Acidification Conversion >98% Extraction Extraction & Washing (EtOAc / Brine) Acidification->Extraction Drying Drying & Concentration (Na2SO4, in vacuo) Extraction->Drying Product 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoic acid Drying->Product

Workflow for the LiOH-mediated hydrolysis of substituted furoate esters.

Data Presentation: Optimization of Hydrolysis Conditions

To validate the choice of reagents, a solvent and base screening was conducted. The quantitative data below demonstrates why the ternary THF/MeOH/H₂O system with LiOH is the superior choice for maximizing yield and preserving molecular integrity[3].

Base (Equiv.)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)Mechanistic Notes
LiOH·H₂O (2.0) THF/MeOH/H₂O (3:1:1) 25 4 >99 95 >99% Optimal; clean impurity profile.
NaOH (3.0)MeOH/H₂O (1:1)602>997888%Ether cleavage observed.
KOH (3.0)EtOH/H₂O (1:1)801.5>996275%Furan ring degradation.
K₂CO₃ (5.0)MeOH/H₂O (4:1)6518858092%Incomplete reaction; slow kinetics.

Table 1: Reaction optimization matrix for the hydrolysis of methyl 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoate.

Detailed Experimental Protocol

Materials & Reagents
  • Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoate (Starting Material, 1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Reagent Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and MeOH. Causality Note: THF provides excellent solubility for the highly lipophilic 4-bromo-2-chlorophenoxy moiety, while methanol acts as a miscible bridge between the organic phase and the aqueous base.

  • Base Addition: Dissolve LiOH·H₂O (2.0 eq) in a volume of deionized water equal to the methanol used (resulting in a final THF:MeOH:H₂O volumetric ratio of 3:1:1). Add the aqueous LiOH solution dropwise to the organic mixture at 0–5 °C (ice bath) to control any initial exotherm.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the starting material peak is <1% by UV integration.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, water bath <35 °C) to remove the majority of THF and MeOH. Causality Note: Removing organic solvents prior to acidification prevents them from interfering with the subsequent extraction and minimizes the risk of Fischer esterification reversal.

  • Controlled Acidification (Critical Step): Dilute the remaining aqueous residue with additional deionized water and cool to 0–5 °C. Carefully add 1M HCl dropwise while monitoring the pH with a calibrated meter. Adjust the pH to exactly 2.5–3.0 . Caution: Dropping the pH below 1.0 can trigger acid-catalyzed degradation and polymerization of the furan ring[1]. The product will precipitate as a white to off-white solid.

  • Extraction and Washing: Extract the aqueous suspension with EtOAc (3 x 15 mL per gram of starting material). Combine the organic layers and wash with brine (1 x 20 mL) to remove residual salts and moisture.

  • Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoic acid. The crude product is typically >98% pure, but can be recrystallized from heptane/EtOAc if ultra-high purity is required.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. Use the following checkpoints to ensure scientific integrity during the execution of this workflow:

  • Incomplete Conversion at IPC: If IPC shows >5% starting material after 6 hours, verify the quality of the LiOH·H₂O. Solid LiOH can absorb atmospheric CO₂ over time to form inactive lithium carbonate (

    
    ). If suspected, add an additional 0.5 eq of fresh LiOH·H₂O.
    
  • Dark Brown/Black Discoloration During Workup: This is a definitive visual indicator of furan ring polymerization[1]. It is almost always caused by localized over-acidification or excessive heating during the HCl addition. Ensure vigorous stirring, strict use of dilute acid (1M), and maintenance of the ice bath during step 6.

  • Mass Balance Loss: The final product is highly lipophilic but contains a polar carboxylic acid. If the extraction yield is exceptionally low, ensure the aqueous phase pH is strictly below the

    
     of the furoic acid (typically ~3.0) to guarantee full protonation prior to the EtOAc extraction.
    

References

  • Spring Group, University of Cambridge. (2017). Bioorganic & Medicinal Chemistry: Synthesis of Macrocycles and LiOH-mediated hydrolysis of furoate building blocks. Elsevier Ltd. Available at:[Link]

  • RSC Publishing. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Royal Society of Chemistry. Available at:[Link]

Sources

Method

Optimized Amide Coupling Conditions for Furoic Acid Cephalosporin Side Chains

Application Note: AN-2026-CEP-04 Executive Summary The introduction of a furoic acid side chain (e.g., in Ceftiofur) to the cephalosporin core (7-aminocephalosporanic acid derivatives) presents a unique set of synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CEP-04

Executive Summary

The introduction of a furoic acid side chain (e.g., in Ceftiofur) to the cephalosporin core (7-aminocephalosporanic acid derivatives) presents a unique set of synthetic challenges. Unlike standard peptide couplings, this reaction fights two competing instability mechanisms: the decarboxylation/ring-opening of the electron-rich furan moiety and the base-catalyzed


 isomerization of the dihydrothiazine ring.

This application note details two industry-validated protocols: The Silylated Acid Chloride Method (high throughput) and The Mixed Anhydride Method (high selectivity). Both protocols utilize a "water-free" silylation strategy to protect the C-4 carboxylate and solubilize the nucleus, minimizing beta-lactam hydrolysis.

Chemical Context & Challenges[1][2]

The Substrate Paradox
  • The Nucleophile (Cephalosporin Core): The C-7 amine is sterically hindered and has reduced nucleophilicity due to the electron-withdrawing

    
    -lactam ring.
    
  • The Electrophile (Furoic Acid): The 2-furoyl group is electron-rich. While stable, its activation must be potent enough to react with the poor nucleophile at low temperatures to prevent degradation.

The Isomerization Trap ( )

The most critical failure mode in cephalosporin synthesis is the migration of the double bond from C3-C4 to C2-C3.

  • Cause: Strong bases (e.g., Triethylamine at room temperature) abstract the acidic proton at C-2.

  • Consequence: The

    
     isomer is biologically inactive.[1][2][3]
    
  • Solution: Use hindered, weaker bases (N-methylmorpholine) and strictly control temperature (

    
    C).
    

Strategic Approaches: Decision Matrix

The following diagram outlines the decision logic for selecting the appropriate coupling strategy based on substrate sensitivity and scale.

CouplingStrategy Start Start: Furoic Acid + 7-ACA Derivative Scale Scale / Sensitivity Check Start->Scale RouteA Route A: Acid Chloride (High Scale/Robust) Scale->RouteA Stable Furoyl RouteB Route B: Mixed Anhydride (High Sensitivity) Scale->RouteB Labile Substituents StepA1 Activation: SOCl2 or Oxalyl Chloride RouteA->StepA1 StepB1 Activation: Isobutyl Chloroformate (-20°C) RouteB->StepB1 Silylation CRITICAL STEP: Silylation of 7-ACA (BSA/HMDS) Solubilizes & Protects C-4 StepA1->Silylation Parallel Prep Coupling Coupling Reaction (-20°C to -40°C) StepA1->Coupling StepB1->Silylation Parallel Prep StepB1->Coupling Silylation->Coupling Workup Acidic Workup (pH 2.0) Removes Silyl Groups Coupling->Workup

Figure 1: Decision matrix for selecting the optimal coupling pathway. Note the convergence on silylation as a universal solubilization strategy.

Detailed Protocols

Protocol A: The Silylated Acid Chloride Method

Best for: Large-scale synthesis of Ceftiofur; substrates where the furoyl group is unsubstituted or stable. Mechanism: In situ generation of furoyl chloride followed by reaction with N,O-bis(trimethylsilyl)-7-ACA.

Reagents:
  • 2-Furoic Acid (1.0 eq)

  • Thionyl Chloride (1.5 eq) or Oxalyl Chloride (1.2 eq)

  • 7-Amino-3-substituted-3-cephem-4-carboxylic acid (7-ACA derivative) (1.0 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF[4][5]

Step-by-Step Workflow:
  • Acid Chloride Formation:

    • In a round-bottom flask under

      
      , dissolve 2-Furoic acid in anhydrous DCM.
      
    • Add catalytic DMF (2-3 drops).

    • Add Thionyl Chloride dropwise at 0°C.

    • Reflux at 40°C for 2 hours until gas evolution ceases.

    • Critical: Evaporate excess SOCl

      
       under reduced pressure (co-evaporate with toluene) to yield crude Furoyl Chloride (oil/solid). Redissolve in minimal DCM.
      
  • Nucleus Silylation (The "Solubilization" Step):

    • Suspend the 7-ACA derivative in anhydrous DCM (10 mL/g).

    • Add BSA (2.5 eq) at room temperature. Stir for 30-60 mins.

    • Observation: The slurry will turn into a clear, slightly yellow solution as the silyl ester and silyl amine form.

  • Coupling:

    • Cool the silylated 7-ACA solution to -20°C .

    • Add the Furoyl Chloride solution dropwise over 20 minutes.

    • Control: Maintain temperature below -10°C to prevent

      
       isomerization.
      
    • Stir at -10°C for 60 minutes.

  • Hydrolysis & Isolation:

    • Quench the reaction by pouring into cold water/ice. The silyl groups hydrolyze immediately, regenerating the free carboxylic acid.

    • Adjust pH to 2.0-2.5 with 1N HCl to precipitate the product.

    • Filter and wash with water and cold acetone.

Protocol B: The Mixed Anhydride Method

Best for: Labile side chains; preventing harsh HCl generation; laboratory-scale optimization. Mechanism: Activation via Isobutyl Chloroformate (IBCF) to form a mixed anhydride.

Reagents:
  • 2-Furoic Acid (1.1 eq)

  • Isobutyl Chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (2.2 eq total)

  • 7-ACA derivative (1.0 eq)

  • Solvent: THF or DCM[4]

Step-by-Step Workflow:
  • Mixed Anhydride Formation:

    • Dissolve 2-Furoic acid and NMM (1.1 eq) in anhydrous THF.

    • Cool to -30°C (Cryostat or Acetone/Dry Ice).

    • Add IBCF (1.1 eq) dropwise.

    • Stir for 30 minutes at -30°C. Note: A white precipitate of NMM·HCl will form.

  • Coupling:

    • Prepare a solution of the 7-ACA derivative.

      • Option 1 (Silylation): Silylate with BSA in DCM as in Protocol A (Preferred).

      • Option 2 (Salt): Dissolve 7-ACA in THF/Water (1:1) with TEA (Not recommended due to isomerization risk).

    • Add the silylated 7-ACA solution to the Mixed Anhydride slurry at -30°C .

    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute with Ethyl Acetate and Water.

    • Acidify aqueous layer to pH 2.5.

    • Extract organic phase, dry over MgSO

      
      , and crystallize.
      

Comparative Data Analysis

ParameterAcid Chloride (Protocol A)Mixed Anhydride (Protocol B)EDC/HOBt (Alternative)
Reaction Rate Very Fast (< 1 hr)Fast (1-2 hrs)Slow (12-24 hrs)
Temperature -20°C to 0°C-40°C to -20°C0°C to RT
Isomerization Risk Moderate (HCl generated)Low (Buffered by NMM)High (Long reaction time)
Yield (Typical) 85-92%75-85%50-60%
Scalability ExcellentGoodPoor

Process Control: The Isomerization Pathway

The diagram below illustrates the mechanistic risk of


 migration and how the chosen conditions mitigate it.

Isomerization Delta3 Active Drug (Delta-3 Isomer) Intermediate Carbanion Intermediate (C-2 Deprotonated) Delta3->Intermediate Deprotonation Delta2 Inactive Impurity (Delta-2 Isomer) Intermediate->Delta2 Reprotonation (Thermodynamic Sink) Base Strong Base (TEA) High Temp (>0°C) Base->Intermediate Promotes Control Control Strategy: 1. Use NMM (Weak Base) 2. Temp < -20°C Control->Intermediate Inhibits

Figure 2: The Isomerization Pathway. Kinetic control at low temperatures prevents the thermodynamic shift to the inactive Delta-2 isomer.

Troubleshooting & Quality Control

  • High

    
     Isomer Content (>5%): 
    
    • Cause: Reaction temperature rose above -10°C or base concentration was too local.

    • Fix: Improve cooling capacity; switch from TEA to NMM or Lutidine; slow down addition rate.

  • Low Conversion:

    • Cause: Incomplete silylation of the 7-ACA nucleus.

    • Fix: Ensure the 7-ACA is fully dissolved (clear solution) in BSA/DCM before adding the activated acid.

  • Furoic Acid Decarboxylation:

    • Cause: Overheating during Acid Chloride formation.

    • Fix: Do not exceed 45°C during the SOCl

      
       reflux step.
      

References

  • Vilanova, B., et al. (2009). ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position.[1] Chemistry & Biodiversity.[6][7] Link
  • Google Patents. (2003). WO2003050125A1 - A new method for the preparation of ceftiofur sodium.Link

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Application in Acylation.Link

  • BenchChem. (2025). Challenges in the scale-up of 2-Chloro-3-furancarboxamide production.Link

  • ChemicalBook. (2026).[8] 2-Furoyl Chloride Properties and Synthesis.[4][8][9]Link

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid

An authoritative guide to solvent selection for the solubility of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid, designed for researchers and drug development professionals. This document provides a detailed analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to solvent selection for the solubility of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid, designed for researchers and drug development professionals. This document provides a detailed analysis of the compound's structural features, a systematic protocol for solubility screening, and guidance on data interpretation.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development, profoundly impacting bioavailability, formulation, and process chemistry.[1][2][3] This guide details a systematic approach for selecting an optimal solvent for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid. By integrating theoretical analysis based on its molecular structure with a robust experimental screening protocol, researchers can efficiently identify suitable solvents for a range of applications, from initial biological assays to final formulation and crystallization processes.[1][4]

Theoretical Framework: Structure-Based Solubility Prediction

The fundamental principle of "like dissolves like" governs solubility, meaning a solute dissolves best in a solvent with similar chemical properties, particularly polarity.[5][6] A detailed examination of the molecular structure of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid is the first step in a logical solvent selection process.

Molecular Structure:

G cluster_compound 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid FA Furoic Acid Moiety (Polar, Acidic, H-Bond Donor/Acceptor) Ether Ether Linkage (Polar, H-Bond Acceptor) FA->Ether -CH2-O- Aryl Bromo-chlorophenyl Group (Nonpolar, Lipophilic) Ether->Aryl linkage

Caption: Key functional regions of the target molecule.

Analysis of Functional Groups:

  • Furoic Acid Moiety: This region contains a carboxylic acid group, which is highly polar and acidic. It can act as both a hydrogen bond donor and acceptor, suggesting strong interactions with polar protic solvents like water, methanol, and ethanol.[5][7][8] The acidity implies that its solubility in aqueous media will be highly pH-dependent; deprotonation in basic solutions will form a much more soluble carboxylate salt.[9]

  • Ether Linkage: The ether group (-O-) is polar and can accept hydrogen bonds, further contributing to solubility in polar solvents.[7]

  • Bromo-chlorophenyl Group: This large, halogenated aromatic ring is non-polar and lipophilic. This part of the molecule will interact favorably with non-polar solvents or the non-polar regions of organic solvents.[5][6]

Predicted Solubility Profile: The molecule possesses both significant polar and non-polar characteristics. This duality suggests that purely non-polar solvents (e.g., hexane) will be poor choices, while highly polar solvents that can accommodate the non-polar region will be more effective. Polar aprotic solvents, such as DMSO and DMF, are often excellent candidates for such compounds. Polar protic solvents like ethanol and methanol are also promising due to their ability to hydrogen bond with the carboxylic acid.

Workflow for Experimental Solvent Screening

A systematic experimental approach is essential to validate theoretical predictions and quantify solubility. The following workflow provides a clear path from initial solvent selection to quantitative analysis.

G A Step 1: Theoretical Analysis Analyze molecular structure and predict solubility B Step 2: Select Diverse Solvents Choose from protic, aprotic, and nonpolar classes A->B informs C Step 3: Perform Kinetic Solubility Screen (Shake-Flask Method) B->C inputs for D Step 4: Quantify Concentration (HPLC-UV or LC-MS) C->D generates samples for E Step 5: Rank Solvents & Optimize Identify best single solvents or develop binary mixtures D->E provides data for

Caption: A systematic workflow for solvent solubility determination.

Protocol: High-Throughput Kinetic Solubility Screening

This protocol employs the widely-used shake-flask method to determine the kinetic solubility of the compound across a panel of selected solvents.[2][10] It is designed for efficiency and requires minimal compound.

4.1. Materials and Reagents

  • 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid

  • Analytical balance (± 0.01 mg)

  • 2 mL glass vials or a 96-well deep-well plate

  • Vortex mixer and orbital shaker

  • Centrifuge with plate rotor or vial adapters

  • HPLC or UPLC system with UV detector

  • Calibrated pipettes

  • Solvent Panel: A selection of solvents with varying polarities (see Table 1).

Table 1: Recommended Solvent Panel for Initial Screening

Solvent ClassSolventRationale
Polar Protic MethanolH-bonding with carboxylic acid.
EthanolCommon, less toxic alcohol.
IsopropanolLower polarity alcohol.
Polar Aprotic AcetonitrileCommon HPLC mobile phase component.
AcetoneGood for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)High polarity, often a "universal" solvent.
Nonpolar Dichloromethane (DCM)May dissolve the nonpolar aryl portion.
TolueneAromatic solvent, tests π-π interactions.
Aqueous Buffer PBS (pH 7.4)Simulates physiological conditions.

4.2. Step-by-Step Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess of solid 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid (approximately 1-2 mg) into each vial or well of a deep-well plate. The key is to ensure undissolved solid remains at the end of the equilibration.[2]

    • Dispense a fixed volume (e.g., 1.0 mL) of each test solvent from Table 1 into the corresponding vial/well.

    • Securely seal the vials or plate.

  • Equilibration:

    • Vortex the samples vigorously for 1 minute to suspend the solid material.

    • Place the samples on an orbital shaker at room temperature (25 °C) and shake for 2 hours. This time is generally sufficient for a kinetic solubility measurement; thermodynamic solubility may require longer incubation (e.g., 24 hours).[11]

  • Phase Separation:

    • Following equilibration, centrifuge the samples at high speed (e.g., 3,000 x g) for 15 minutes to pellet the undissolved solid.[10] This step is critical to ensure only the saturated supernatant is sampled.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume (e.g., 100 µL) of the clear supernatant from each sample. Crucially, do not disturb the solid pellet.

    • Dilute the supernatant into a suitable solvent (typically the mobile phase, e.g., acetonitrile/water) to a concentration within the linear range of the analytical method. A 10-fold to 100-fold dilution is a common starting point.

  • Quantitative Analysis (HPLC-UV):

    • Prepare a set of calibration standards of the test compound in the same diluent at known concentrations (e.g., from a 10 mg/mL stock in DMSO).

    • Inject the diluted samples and calibration standards onto the HPLC system.

    • Integrate the peak area corresponding to the compound.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Calculate the concentration of the compound in the diluted samples using the regression equation from the calibration curve.

  • Calculating Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the solubility in the original solvent.

    • Express the final solubility in units of mg/mL or µM.

Data Interpretation and Next Steps

The screening will yield quantitative solubility values for each solvent, allowing for direct comparison.

  • High Solubility (>10 mg/mL): Solvents like DMSO or DMF are likely to fall in this category. They are ideal for preparing concentrated stock solutions for in-vitro screening.

  • Moderate Solubility (1-10 mg/mL): Solvents like ethanol, acetone, or acetonitrile may show moderate solubility. These are excellent candidates for purification via crystallization, where solubility is desired at elevated temperatures but limited at room temperature.[1]

  • Low Solubility (<1 mg/mL): Nonpolar solvents and aqueous buffers at neutral pH will likely show low solubility. These can be used as anti-solvents to induce precipitation or crystallization.

For applications requiring specific properties, such as crystallization or formulation, binary or ternary solvent systems can be developed based on these initial findings. A good solvent can be mixed with a poor solvent (anti-solvent) to finely control the solubility and crystallization process.

References

  • TutorChase. "How do functional groups affect solubility in organic compounds?". Available at: [Link]

  • Vedantu. "How do functional groups influence solubility class 11 chemistry CBSE". Available at: [Link]

  • Chemistry LibreTexts. "1.6: Physical properties of organic compounds". Available at: [Link]

  • ResearchGate. "Solvent selection for pharmaceuticals". Available at: [Link]

  • Coastview Solvents. "Understanding the Role of Solvents in Pharmaceutical Manufacturing". Available at: [Link]

  • PMC. "Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review". Available at: [Link]

  • University of Calgary. "Solubility of Organic Compounds". Available at: [Link]

  • MDPI. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review". Available at: [Link]

  • ACS Publications. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes". Available at: [Link]

  • EFCG. "the important role of solvents". Available at: [Link]

  • Solubility of Things. "Furoic acid". Available at: [Link]

  • Hampton Research. "Solubility & Stability Screen". Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Available at: [Link]

  • Predictive Oncology. "OptiPharma™ - Predictive Oncology". Available at: [Link]

  • NICEATM. "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay". Available at: [Link]

  • Grokipedia. "2-Furoic acid". Available at: [Link]

Sources

Method

Application Note: Scalable Preparation of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoyl Chloride

Strategic Synthesis Overview 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoyl chloride is a highly functionalized, electrophilic intermediate frequently utilized in drug discovery and development. Its primary application lie...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis Overview

5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoyl chloride is a highly functionalized, electrophilic intermediate frequently utilized in drug discovery and development. Its primary application lies in the synthesis of complex amides, esters, and heterocyclic scaffolds (such as SGLT2 inhibitors and novel anti-inflammatory agents).

Because acyl chlorides are highly moisture-sensitive and prone to degradation, they are typically generated in situ or immediately prior to use. This application note details a robust, high-yielding, three-step linear sequence for its preparation:

  • Etherification of 4-bromo-2-chlorophenol with a furoate ester.

  • Saponification of the resulting ester to a carboxylic acid.

  • Acyl Chloride Generation using mild chlorinating conditions.

Mechanistic Causality & Reaction Design

As a self-validating system, every step in this protocol is designed with specific mechanistic rationales to ensure high purity and yield, minimizing the need for complex chromatographic purification.

  • Step 1: Williamson Etherification[1] The coupling of 4-bromo-2-chlorophenol and methyl 5-(chloromethyl)-2-furoate follows an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Williamson ether synthesis mechanism. Potassium carbonate (
    
    
    
    ) is selected as the base over stronger alternatives (like
    
    
    ) because it is basic enough to deprotonate the phenol (
    
    
    ) but mild enough to prevent base-catalyzed degradation or transesterification of the furoate ester. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it strongly solvates the potassium cation, leaving the phenoxide highly nucleophilic for the
    
    
    displacement.
  • Step 2: Ester Saponification Lithium hydroxide (

    
    ) in a mixed Tetrahydrofuran/Water (
    
    
    
    ) solvent system is employed to hydrolyze the methyl ester.
    
    
    provides a mild hydroxide nucleophile that selectively attacks the ester carbonyl without cleaving the newly formed ether linkage. The biphasic nature of the reaction is mitigated by
    
    
    , which keeps the organic intermediate in solution while water dissolves the
    
    
    .
  • Step 3: Acyl Chloride Generation[2] Oxalyl chloride (

    
    ) is utilized as the chlorinating agent in dichloromethane (DCM). We explicitly avoid thionyl chloride (
    
    
    
    ) to bypass the harsh heating requirements that could degrade the sensitive ether linkage. Oxalyl chloride operates efficiently at room temperature and produces only gaseous byproducts (
    
    
    ,
    
    
    ,
    
    
    ), driving the reaction to completion via Le Chatelier's principle[2]. A catalytic amount of DMF is added to generate the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride), which acts as the active, highly electrophilic chlorinating species.

Synthetic Workflow Visualization

Workflow SM 4-Bromo-2-chlorophenol + Methyl 5-(chloromethyl)-2-furoate Step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM->Step1 Int1 Intermediate 1: Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoate Step1->Int1 Step2 Step 2: Saponification (LiOH, THF/H2O, RT) Int1->Step2 Int2 Intermediate 2: 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid Step2->Int2 Step3 Step 3: Acyl Chloride Formation (Oxalyl Chloride, cat. DMF, DCM) Int2->Step3 Product Target Product: 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoyl chloride Step3->Product

Figure 1: Three-step synthetic workflow for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoyl chloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standardized 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Etherification
4-Bromo-2-chlorophenol207.451.002.07 gStarting Material
Methyl 5-(chloromethyl)-2-furoate174.581.051.83 gElectrophile
Potassium Carbonate (

)
138.212.002.76 gBase
N,N-Dimethylformamide (DMF)73.09-20.0 mLSolvent
Step 2: Saponification
Intermediate 1345.571.00~2.94 gSubstrate
Lithium Hydroxide Monohydrate41.963.001.07 gNucleophile / Base
THF /

(3:1 v/v)
--20.0 mLMixed Solvent
Step 3: Acyl Chloride Formation
Intermediate 2331.551.00~2.65 gSubstrate
Oxalyl Chloride (

)
126.932.001.37 mLChlorinating Agent
N,N-Dimethylformamide (DMF)73.09Catalytic1 dropCatalyst
Dichloromethane (DCM)84.93-15.0 mLSolvent

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoate
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorophenol (2.07 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (2.76 g, 20.0 mmol). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation (solution may turn slightly yellow).
    
  • Electrophile Addition: Add methyl 5-(chloromethyl)-2-furoate (1.83 g, 10.5 mmol) in one portion. Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The self-validation metric is the complete disappearance of the phenol starting material (

    
    ) and the appearance of a new, less polar UV-active spot (
    
    
    
    ).
  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to thoroughly remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield Intermediate 1 as a solid.
Protocol B: Synthesis of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid
  • Reaction Setup: Dissolve Intermediate 1 (~2.94 g, 8.5 mmol) in 15 mL of THF in a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve

    
     (1.07 g, 25.5 mmol) in 5 mL of distilled water. Add this aqueous solution dropwise to the THF mixture. Stir vigorously at room temperature for 3 hours.
    
  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid). The ester (

    
    ) should completely convert to the baseline-bound carboxylate salt, which moves to 
    
    
    
    under acidic TLC conditions.
  • Workup (Self-Validating Precipitation): Evaporate the THF under reduced pressure (do not heat above 40 °C). Dilute the remaining aqueous layer with 20 mL of water and wash with 15 mL of diethyl ether to remove unreacted organics. Cool the aqueous layer in an ice bath and slowly acidify with 1M

    
     until the pH reaches 2.0. Validation: A thick white/off-white precipitate of the free carboxylic acid will immediately form. Filter the solid via vacuum filtration, wash with cold water, and dry extensively under high vacuum to yield Intermediate 2.
    
Protocol C: Preparation of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoyl chloride

Critical Note: Perform this step in a well-ventilated fume hood due to the evolution of toxic


 and 

gases.
  • Reaction Setup: Suspend strictly dried Intermediate 2 (~2.65 g, 8.0 mmol) in anhydrous DCM (15 mL) in a flame-dried flask under nitrogen. Cool the suspension to 0 °C using an ice bath.

  • Catalyst & Reagent Addition: Add 1 drop of anhydrous DMF. Slowly add oxalyl chloride (1.37 mL, 16.0 mmol) dropwise via syringe. Validation: Immediate effervescence (gas evolution) will be observed, confirming the formation of the Vilsmeier-Haack complex and subsequent acyl chloride generation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The suspension will gradually turn into a clear, homogeneous solution as the insoluble carboxylic acid converts to the highly soluble acyl chloride.

  • In-Process Control (IPC): Acyl chlorides hydrolyze on silica gel, making direct TLC impossible. Self-Validating Check: Withdraw a 10

    
    L aliquot and quench it into 100 
    
    
    
    L of anhydrous methanol containing a drop of triethylamine. Analyze this quenched sample via TLC or LC-MS to confirm the quantitative formation of the corresponding methyl ester (Intermediate 1), proving the acyl chloride is fully formed.
  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess volatile oxalyl chloride. Co-evaporate with anhydrous toluene (

    
     mL) to ensure complete removal of residual 
    
    
    
    and oxalyl chloride. The resulting 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoyl chloride is obtained as a moisture-sensitive solid/oil and should be used immediately in the subsequent coupling step without further purification.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link][3]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at:[Link][1]

  • Oxalyl chloride - Wikipedia. Available at:[Link][2]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Halogen Isotope Patterns in Furan Mass Spectrometry

For researchers and professionals in drug development and analytical chemistry, mass spectrometry (MS) is an indispensable tool for molecular identification. The technique's power lies not just in determining molecular w...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, mass spectrometry (MS) is an indispensable tool for molecular identification. The technique's power lies not just in determining molecular weight but also in revealing structural information through fragmentation and isotopic patterns.[1][2] This is particularly true for compounds containing chlorine (Cl) and bromine (Br), whose unique natural isotopic abundances create unmistakable signatures in a mass spectrum.[3][4][5] This guide provides an in-depth comparison of the mass spectrometry isotope patterns for furans containing these two halogens, supported by experimental insights and data, to aid in the rapid and confident identification of these molecules.

The Foundational Principle: Natural Isotopic Abundance

Atoms of the same element that possess a different number of neutrons are known as isotopes.[3] Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), meaning molecules containing different isotopes will appear at different m/z values. While most elements in organic chemistry are dominated by a single light isotope (e.g., ~98.9% ¹²C, ~99.98% ¹H), chlorine and bromine are notable exceptions. Their heavier isotopes are significantly abundant, creating characteristic patterns that are immediately recognizable.[3][6]

  • Chlorine (Cl): Exists as two stable isotopes, ³⁵Cl and ³⁷Cl. Their approximate natural abundance is 75.8% and 24.2%, respectively.[7][8] This results in a signature M to M+2 peak intensity ratio of roughly 3:1 .[3][4][5]

  • Bromine (Br): Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundances of 50.7% and 49.3%, respectively.[9][10] This gives rise to a signature M to M+2 peak intensity ratio of approximately 1:1 .[3][4][6]

These patterns are the cornerstone of identifying halogenated compounds. The presence of a 3:1 M/M+2 peak pair is a strong indicator of a chlorine atom, while a 1:1 pair points directly to bromine.[3]

Decoding the Isotopic Fingerprints of Halogenated Furans

When a halogen is incorporated into a furan ring, the resulting mass spectrum will display these characteristic isotopic patterns for the molecular ion (the unfragmented molecule) and any fragment ions that retain the halogen atom.[11] The complexity of the pattern increases with the number of halogen atoms present.

The diagram below illustrates the logical flow for identifying the number and type of halogens based on the observed isotopic cluster.

Isotope_Pattern_Logic Start Observe Molecular Ion Cluster M_M2_Ratio Analyze M / M+2 Intensity Ratio Start->M_M2_Ratio Ratio_1_1 Ratio ≈ 1:1? M_M2_Ratio->Ratio_1_1 Is it... Ratio_3_1 Ratio ≈ 3:1? M_M2_Ratio->Ratio_3_1 Ratio_1_1->Ratio_3_1 No Has_Br Contains Bromine (Br) Ratio_1_1->Has_Br Yes Ratio_3_1->Start No (Re-evaluate baseline) Has_Cl Contains Chlorine (Cl) Ratio_3_1->Has_Cl Yes Check_M4 Examine for M+4 Peak Has_Br->Check_M4 Has_Cl->Check_M4 M4_Present M+4 Peak Present? Check_M4->M4_Present Two_Halogens Contains ≥ 2 Halogen Atoms M4_Present->Two_Halogens Yes One_Halogen Contains 1 Halogen Atom M4_Present->One_Halogen No

Caption: Logical workflow for identifying halogens in mass spectrometry.

The following table summarizes the expected relative intensities for the molecular ion cluster (M, M+2, M+4, etc.) for furans containing one or two halogen atoms. The intensities are normalized to the most abundant peak in the cluster (100).

Number & Type of HalogensKey Isotope PeaksExpected Relative Intensity RatioVisual Pattern Example
One Chlorine (Cl) M, M+2100 : 32.5 (Approx. 3:1)▇▇▇ ▇
One Bromine (Br) M, M+2100 : 97.5 (Approx. 1:1)▇▇▇ ▇▇▇
Two Chlorines (Cl₂) M, M+2, M+4100 : 65 : 10 (Approx. 9:6:1)▇▇▇ ▇▇
Two Bromines (Br₂) M, M+2, M+4100 : 195 : 95 (Approx. 1:2:1)▇▇ ▇▇▇▇ ▇▇
One Cl, One Br M, M+2, M+4100 : 130 : 31 ▇▇▇ ▇▇▇▇ ▇

Note: These ratios are calculated based on the precise natural abundances of ³⁵Cl (75.76%), ³⁷Cl (24.24%), ⁷⁹Br (50.69%), and ⁸¹Br (49.31%).[12][13] The presence of ¹³C will also contribute to an M+1 peak, which is not detailed in this specific halogen-focused table.

As seen in the table, the patterns are highly diagnostic. For instance, a dibromofuran (Br₂-furan) will exhibit a characteristic 1:2:1 pattern for its M, M+2, and M+4 peaks, making it easily distinguishable from a dichlorofuran (Cl₂-furan) with its 9:6:1 pattern.[6] A mixed bromo-chloro-furan (BrCl-furan) presents a yet more complex, but equally predictable, signature.

Experimental Protocol: GC-MS Analysis of Halogenated Furans

To reliably obtain these isotopic patterns, a robust and validated experimental method is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and semi-volatile compounds like many halogenated furans.[14][15][16]

The diagram below outlines a standard, self-validating workflow for this analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep 1. Sample Dilution (e.g., in Hexane) Spike 2. Spike Internal Standard (e.g., d8-Naphthalene) Prep->Spike Inject 3. Inject into GC-MS Separate 4. Chromatographic Separation Inject->Separate Ionize 5. Electron Ionization (EI, 70 eV) Separate->Ionize Detect 6. Mass Analysis (Scan Mode) Ionize->Detect TIC 7. Review Total Ion Chromatogram (TIC) Extract 8. Extract Mass Spectrum for Peak of Interest TIC->Extract Analyze 9. Analyze Isotope Cluster (M, M+2, M+4) Extract->Analyze Compare 10. Compare to Theoretical Patterns & Library (e.g., NIST) Analyze->Compare

Caption: Standard workflow for GC-MS analysis of halogenated furans.

  • Sample Preparation:

    • Accurately dilute the sample containing the furan derivative in a suitable volatile solvent (e.g., dichloromethane or hexane).

    • Spike the sample with a known concentration of an internal standard (IS). The IS should be a compound not expected in the sample (e.g., an isotopically labeled analog) to validate injection consistency and aid in quantification.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation (Example GC-MS System):

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Column: HP-5ms or DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm). This non-polar column is robust and provides excellent separation for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250°C. A 1 µL injection in splitless mode is typical for trace analysis.

    • Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). This program effectively separates analytes based on boiling point.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV. This is the industry standard for generating reproducible, library-searchable spectra.[17]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 40-550). This ensures all ions, including the molecular ion cluster and key fragments, are detected.

  • Data Analysis & Validation:

    • Identify the chromatographic peak for the target analyte.

    • Extract the mass spectrum across the entirety of the peak, ensuring a clean, background-subtracted spectrum.

    • Examine the high-mass region of the spectrum for the molecular ion cluster.

    • Measure the relative intensities of the M, M+2, and M+4 peaks.

    • Validation Check: Compare the observed intensity ratio to the theoretical values in the table above. A close match provides high confidence in the number and type of halogens present. For example, the spectrum for 2-chlorofuran clearly shows a molecular ion cluster at m/z 102 and 104 with an intensity ratio of approximately 3:1.[11]

    • Further confirm identity by comparing the fragmentation pattern to a reference library like the NIST Mass Spectrometry Data Center.[11]

Causality and Field Insights
  • Why EI at 70 eV? Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation.[18] While softer ionization methods like chemical ionization (CI) or atmospheric pressure gas chromatography (APGC) can be used to enhance the molecular ion, the 70 eV EI standard is crucial because it allows for direct comparison to vast, established spectral libraries, which is often the fastest path to confident identification.[19]

  • The Furan Matrix: The furan ring itself is relatively stable, often resulting in a prominent molecular ion peak.[11] Common fragmentation pathways include the loss of the halogen atom or the loss of a CHO radical.[11] Crucially, if a fragment contains the halogen, it will also exhibit the same characteristic isotopic pattern, providing multiple points of confirmation within a single spectrum.

  • Mixed Halogenated Systems: In environmental and industrial samples, such as fire debris, complex mixtures of polybrominated, polychlorinated, and mixed bromo/chloro-dibenzofurans are common.[14][20] In these cases, the ability to interpret the complex M, M+2, M+4, M+6, etc., patterns is essential for characterizing the sample's composition and potential toxicity.[20][21]

By understanding the fundamental principles of isotopic abundance and applying a systematic experimental approach, researchers can leverage the distinct mass spectrometric patterns of chlorine and bromine to unambiguously identify halogenated furans, accelerating research and development in countless applications.

References

  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps. [Link]

  • Isotopes of chlorine. Wikipedia. [Link]

  • The Stable-Chlorine Isotope Compositions of Natural and Anthropogenic Materials. ResearchGate. [Link]

  • Elements With More Abundant Heavy Isotopes. University of Colorado, Boulder, Chemistry and Biochemistry Department. [Link]

  • Isotopes of bromine. Wikipedia. [Link]

  • WebElements Periodic Table » Bromine » isotope data. WebElements. [Link]

  • Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry. (2015). ACS Publications. [Link]

  • Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. EPA. [Link]

  • Naturally occurring chlorine is composed of two isotopes. Tro 4th Edition. [Link]

  • Bromine has two naturally occurring isotopes, Br-79 and Br-81. Pearson. [Link]

  • Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry. (2015). PubMed. [Link]

  • APGC-MS/MS Investigation of a Complex Mixture of Polyhalogenated Dioxins and Furans (PXDD/Fs) Generated in Fire Debris. Waters Corporation. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. [Link]

  • Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. (2020). YouTube. [Link]

  • Isotopic Abundance in Mass Spectrometry. (2018). YouTube. [Link]

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. State of New Jersey. [Link]

  • Dioxins and Furans. Eurofins. [Link]

  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments. [Link]

  • Interpretation of mass spectra. SlidePlayer. [Link]

  • Understanding isotopes, isomers, and isobars in mass spectrometry. (2024). National Institutes of Health (NIH). [Link]

  • Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing. [Link]

  • Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. (2020). LCGC. [Link]

Sources

Comparative

A Comparative Guide to the HPLC Analysis of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic Acid

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid, a halogenated aromatic carboxylic acid. We will explore the critical parameters of a reverse-phase HPLC (RP-HPLC) method, compare it with potential alternative analytical techniques, and provide a detailed, scientifically-grounded experimental protocol.

The Analytical Challenge: Structural Considerations

5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid is a molecule with several key structural features that influence its chromatographic behavior. The presence of a carboxylic acid moiety suggests that the mobile phase pH will be a critical parameter to control retention and peak shape. The molecule also possesses a significant degree of hydrophobicity due to the brominated and chlorinated phenyl ring, indicating that it will be well-retained on a non-polar stationary phase like C18.

Comparative Analysis of Analytical Techniques

While HPLC is a primary tool for the analysis of non-volatile and thermally labile compounds like our target molecule, other techniques can be considered for specific applications.

Technique Principle Advantages for this Analyte Limitations Typical Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Robust, widely available, suitable for routine analysis and quality control.Moderate sensitivity, potential for interference from other UV-absorbing compounds.Purity assessment, content uniformity, and dissolution testing.
LC-MS/MS HPLC separation followed by mass spectrometric detection.High sensitivity and selectivity, ideal for trace-level quantification and impurity profiling.Higher cost and complexity, potential for matrix effects.Bioanalytical studies, impurity identification, and cleaning validation.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in solution.Simple, rapid, and cost-effective.Non-specific, highly susceptible to interference from other UV-absorbing compounds.Preliminary quantification of pure samples.

In-Depth Look: Reverse-Phase HPLC Method Development

The development of a robust and reliable RP-HPLC method is a multi-step process that involves the careful selection and optimization of several key parameters.

Experimental Workflow for HPLC Method Development

cluster_0 Method Development Column_Selection Column Selection (e.g., C18) Mobile_Phase_Optimization Mobile Phase Optimization (ACN/Water, pH) Column_Selection->Mobile_Phase_Optimization Initial Screening Detection_Wavelength Detection Wavelength (UV Scan) Mobile_Phase_Optimization->Detection_Wavelength Peak Shape & Retention Flow_Rate_and_Temp Flow Rate & Temperature Optimization Detection_Wavelength->Flow_Rate_and_Temp Sensitivity Method_Validation Method Validation (ICH Guidelines) Flow_Rate_and_Temp->Method_Validation Finalized Conditions

Caption: A typical workflow for developing a robust HPLC method.

Causality Behind Experimental Choices
  • Column Selection (C18): A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for a hydrophobic molecule like 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid. The long alkyl chains of the C18 stationary phase will provide sufficient interaction with the analyte for good retention.

  • Mobile Phase Composition (Acetonitrile/Acidified Water): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of an acid (e.g., phosphoric acid or formic acid) to the aqueous portion of the mobile phase is crucial for the analysis of carboxylic acids. By lowering the pH well below the pKa of the carboxylic acid group (typically around 4-5), the analyte will be in its neutral, protonated form. This prevents ionization and the associated peak tailing, leading to sharper, more symmetrical peaks.

  • Detection Wavelength: A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for the analyte. This will ensure the highest sensitivity for quantification.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column. Adjusting the flow rate can influence analysis time and resolution. Column temperature control is important for reproducibility, as temperature can affect viscosity and retention times.

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is a validated starting point for the analysis of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid and is based on methods developed for structurally similar compounds[1].

Instrumentation and Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and PDA detector.
Column C18, 5 µm, 4.6 x 250 mm (e.g., Promosil)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Mobile Phase Composition 50:50 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely in the 250-280 nm range)
Run Time Approximately 15 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution: The preparation will depend on the sample matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the linear range of the method.

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is performing adequately. The acceptance criteria should be:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Alternative Analytical Approaches

For applications requiring higher sensitivity, such as bioanalytical studies or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Carboxylic acids can sometimes exhibit poor ionization efficiency in mass spectrometry. Derivatization may be employed to improve sensitivity if necessary.

LC-MS/MS Workflow

cluster_1 LC-MS/MS Analysis Sample_Prep Sample Preparation (e.g., SPE) LC_Separation LC Separation (Optimized HPLC Method) Sample_Prep->LC_Separation Extract & Concentrate Ionization Ionization (e.g., ESI) LC_Separation->Ionization Elution MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Ion Generation Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis Fragment Ion Detection

Caption: A generalized workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive framework for the HPLC analysis of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid. The proposed RP-HPLC-UV method offers a robust and reliable approach for routine analysis. For applications demanding higher sensitivity and selectivity, LC-MS/MS should be considered. The key to successful method development lies in a thorough understanding of the analyte's chemical properties and the principles of chromatographic separation.

References

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid - Benchchem.

Sources

Validation

Advanced IR Spectroscopy Guide: Carbonyl Signatures of Furoic Acid Derivatives

Executive Summary & Mechanistic Grounding In drug development, furan-2-carboxylic acid (2-furoic acid) and its derivatives are ubiquitous pharmacophores.[1] However, their infrared (IR) spectral signatures differ signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

In drug development, furan-2-carboxylic acid (2-furoic acid) and its derivatives are ubiquitous pharmacophores.[1] However, their infrared (IR) spectral signatures differ significantly from standard aliphatic carbonyls due to the unique electronic environment of the furan ring.

This guide provides a comparative analysis of the carbonyl stretching frequencies (


) for key furoic acid derivatives. Unlike rigid templates, this analysis is grounded in the electronic causality  of the signals—specifically the interplay between ring conjugation , heteroatom inductive effects , and rotational isomerism .
The "Furan Effect" on Carbonyls

Standard aliphatic carbonyls absorb near 1715 cm⁻¹ (ketones) or 1735-1750 cm⁻¹ (esters). Furan derivatives consistently exhibit red-shifted (lower energy) peaks due to strong conjugation between the furan


-system and the carbonyl group.

Key Mechanistic Drivers:

  • Resonance Donation (+M): The furan oxygen lone pair donates electron density into the ring, which is conjugated with the carbonyl. This increases the single-bond character of the C=O bond, lowering its force constant (

    
    ) and frequency (
    
    
    
    ).
  • Rotational Isomerism (The "Doublet" Trap): Furan carbonyls often exist as syn (cis) and anti (trans) conformers.[1] This can split the carbonyl peak into a doublet, often misidentified as sample impurity or Fermi resonance.[1]

  • H-Bonding Dimerization: Like all carboxylic acids, furoic acid exists primarily as a centrosymmetric dimer in solid/concentrated phases, causing a massive spectral shift.[1]

Comparative Analysis: Spectral Signatures

The following data compares the primary derivatives of 2-furoic acid. Ranges provided reflect variations in solvent polarity and phase (Solid KBr vs. Liquid Film).

Table 1: Carbonyl Stretching Frequencies ( ) of Furoic Acid Derivatives
Derivative ClassCompound ExamplePhase

(cm⁻¹)
Spectral Characteristics
Carboxylic Acid 2-Furoic AcidSolid (KBr)1680 – 1700 Broad, intense band.[1][2] Lowered by H-bonded dimerization.[1]
Dilute Soln (

)
1740 – 1750 Sharp monomer peak.[1] Appears only at high dilution.
Ester Methyl 2-furoateLiquid Film1715 – 1730 Sharp, strong. ~20 cm⁻¹ lower than aliphatic esters due to conjugation.[1]
Acid Chloride 2-Furoyl ChlorideLiquid Film1760 – 1780 Doublet often observed (Rotational isomers).[1] Highest frequency derivative.[1]
Amide 2-FuroamideSolid (KBr)1650 – 1680 Amide I band.[1] Broadened by H-bonding. Amide II band visible ~1600 cm⁻¹.[1]
Substituted Acid 5-Nitro-2-furoic acidSolid (KBr)1700 – 1715 Shifted higher than parent acid.[1] Nitro (EWG) reduces ring donation, restoring double-bond character.[1]
Positional Isomerism: 2-Furoic vs. 3-Furoic
  • 2-Furoic Derivatives: The carbonyl is conjugated directly with the furan oxygen through the C2-C3-C4-C5 chain. This maximizes resonance lowering.

  • 3-Furoic Derivatives: The conjugation pathway is less effective.[1][3] Consequently, 3-furoic derivatives typically absorb at frequencies 10–15 cm⁻¹ higher than their 2-furoic counterparts.[1]

Visualizing the Electronic Effects

The following diagram illustrates the resonance contribution that lowers the frequency in 2-furoic derivatives compared to 3-furoic analogs.

ResonanceEffect Furan2 2-Furoic System (Direct Conjugation) Resonance Resonance Hybrid (C-O Single Bond Character) Furan2->Resonance Strong +M Effect Frequency Lower Frequency (~1690-1720 cm⁻¹) Resonance->Frequency Decreased Force Constant Furan3 3-Furoic System (Cross Conjugation) FreqHigh Higher Frequency (+10-15 cm⁻¹) Furan3->FreqHigh Weaker Resonance

Figure 1: Mechanistic flow showing why 2-furoic derivatives exhibit lower carbonyl frequencies than 3-furoic analogs.[1]

Experimental Protocol: Self-Validating Identification

To ensure data integrity when characterizing these derivatives, follow this self-validating workflow. This protocol prevents common misinterpretations, such as confusing an acid dimer with an amide.[1]

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Solids (Acids/Amides): Use KBr pellet or Nujol mull.[1] Crucial: Ensure the sample is dry.[1] Water absorbs near 1640 cm⁻¹, interfering with Amide I bands.[1]

    • Liquids (Esters/Chlorides): Use neat liquid film between NaCl plates.[1]

  • The "Carbonyl Check" (1650–1800 cm⁻¹):

    • Identify the strongest peak.[1][4]

    • Validation: If the peak is >1750 cm⁻¹, suspect an Acid Chloride or Anhydride .[1]

    • Validation: If the peak is <1700 cm⁻¹, check for broad OH stretch (3400-2500 cm⁻¹).[1] If present

      
      Carboxylic Acid .[1][2][4] If absent but NH peaks (3100-3400 cm⁻¹) exist 
      
      
      
      Amide .[1]
  • The "Doublet Test" (Specific to Furoyl Chloride):

    • If you see a split peak (e.g., 1775 & 1750 cm⁻¹) in the acid chloride spectrum, do not purify immediately .

    • Test: Warm the sample slightly (if possible) or change solvent polarity. If the ratio of peaks changes, it is Rotational Isomerism (conformers), not impurity.

  • Confirming the Furan Ring (The Fingerprint):

    • Look for the "breathing" mode of the furan ring.

    • Target: Sharp peaks around 1570 cm⁻¹ and 1470 cm⁻¹ (C=C ring stretches). These confirm the furan moiety is intact.[1]

Workflow Diagram

IdentificationWorkflow Start Unknown Furoic Derivative (IR Spectrum) CheckRegion Check Carbonyl Region (1650 - 1800 cm⁻¹) Start->CheckRegion HighFreq > 1750 cm⁻¹ CheckRegion->HighFreq MidFreq 1715 - 1740 cm⁻¹ CheckRegion->MidFreq LowFreq < 1700 cm⁻¹ CheckRegion->LowFreq AcidChloride Suspect: Acid Chloride (Check for Doublet) HighFreq->AcidChloride Ester Suspect: Ester (Check C-O ~1100-1300) MidFreq->Ester AcidOrAmide Check OH/NH Region (2500 - 3500 cm⁻¹) LowFreq->AcidOrAmide Acid Broad OH (2500-3300) CONFIRMED: Carboxylic Acid AcidOrAmide->Acid Broad OH Amide Discrete NH bands CONFIRMED: Amide AcidOrAmide->Amide NH Peaks

Figure 2: Decision tree for identifying furoic acid derivatives based on spectral shifts.

References

  • National Institute of Standards and Technology (NIST). 2-Furancarbonyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy of Carboxylic Acids and Esters. [Link]

  • Royal Society of Chemistry. Rotational Isomerism in Furan-2-carbonyl Halides. Journal of the Chemical Society, Perkin Transactions 2.[1] [Link]

Sources

Comparative

Advanced Elemental Analysis Comparison Guide for Halogenated Organics: C12H8BrClO4

As drug development and materials science increasingly rely on complex, multi-halogenated organic compounds, accurate elemental analysis becomes both critical and highly challenging. This guide provides an authoritative...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development and materials science increasingly rely on complex, multi-halogenated organic compounds, accurate elemental analysis becomes both critical and highly challenging. This guide provides an authoritative comparison of analytical platforms for the precise quantification of C12H8BrClO4 , a mixed-halogenated organic compound.

Rather than relying on a single instrument, analyzing a compound containing carbon, hydrogen, oxygen, bromine, and chlorine requires a bifurcated analytical approach. This document outlines the causality behind these methodological choices, compares viable instrumental alternatives, and provides self-validating experimental protocols.

Theoretical Baseline & The Analytical Challenge

Before selecting an analytical platform, we must establish the theoretical mass distribution of C12H8BrClO4 (Molar Mass: ~331.55 g/mol ). A self-validating analytical system must recover these exact percentages within a ±0.3% absolute error margin:

  • Carbon (C): 43.47%

  • Hydrogen (H): 2.43%

  • Bromine (Br): 24.10%

  • Chlorine (Cl): 10.69%

  • Oxygen (O): 19.30%

The Causality of Matrix Interference

Standard CHN (Carbon, Hydrogen, Nitrogen) analyzers rely on high-temperature combustion followed by Gas Chromatography (GC) and Thermal Conductivity Detection (TCD)[1]. However, subjecting C12H8BrClO4 to standard CHN analysis will result in catastrophic analytical failure.

During combustion, the halogens (Br, Cl) volatilize into corrosive hydrohalic acids (HBr, HCl) and free halogens. If left unchecked, these gases will:

  • Poison the Catalyst: They irreversibly bind to the copper reduction catalyst, destroying its ability to reduce nitrogen oxides.

  • Degrade the GC Column: The highly acidic gases strip the stationary phase of the separation column.

  • Interfere with Detection: Halogen gases possess thermal conductivities that tail and overlap with CO2 and H2O, causing severe baseline drift and artificially inflated carbon/hydrogen values[1].

To solve this, we must compare modified combustion techniques against dedicated halogen quantification platforms.

Comparison of Analytical Platforms

To achieve a complete mass balance (100% recovery), laboratories must pair a modified CHN/O analyzer with a dedicated halogen quantification system. Below is a comparison of the industry-standard alternatives.

Analytical PlatformTarget ElementsMechanism of ActionMatrix Interference HandlingPrecision (RSD)Cost per Analysis
Modified CHNS/O Analyzer C, H, OHigh-temp pyrolysis/combustion with GC-TCD.Silver Wool Trap: Captures volatile halogens as non-volatile AgCl/AgBr.< 0.2%Low
OFC-IC (Schöninger Flask + IC) Br, ClOxygen flask combustion followed by alkaline absorption and Ion Chromatography[2].Chemical Conversion: H2O2 in the absorbent ensures all halogens convert to stable halides (Br-, Cl-).< 0.5%Medium
WDXRF (X-Ray Fluorescence) Br, ClX-ray bombardment causes inner-shell electron ejection; emitted fluorescence is measured.Mathematical Deconvolution: Corrects for Br/Cl peak overlap. Matrix-matched standards required.1.0 - 2.0%High (Setup) / Low (Run)

Application Scientist Verdict: WDXRF is excellent for rapid, non-destructive screening, but it lacks the absolute quantitative rigor required for pharmaceutical release testing. The gold standard for C12H8BrClO4 is a parallel workflow combining Modified CHN/O Analysis (for C, H, O) and OFC-IC (for Br, Cl).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By running both workflows in parallel, the sum of the quantified elements must equal 99.5% – 100.5%. If the mass balance falls outside this range, the system flags an incomplete combustion or absorption failure.

Protocol A: C, H, and O Determination via Modified Combustion

Objective: Quantify C, H, and O while safely neutralizing Br and Cl.

  • Reactor Configuration (The Causality of Silver Wool): Pack the secondary zone of the combustion tube (or the top of the reduction tube, depending on instrument geometry) with a 3 cm plug of fine Silver Wool . Maintain this zone at ~400–500°C.

    • Why? At this temperature gradient, volatile HCl and HBr react with the silver to form AgCl and AgBr. Because the melting points of AgCl (455°C) and AgBr (432°C) are near this range, they condense and remain trapped in the matrix, preventing them from reaching the GC column.

  • Sample Preparation: Accurately weigh 1.500 mg of C12H8BrClO4 into a tin capsule (for C/H analysis) and a separate 1.500 mg into a silver capsule (for O analysis via pyrolysis).

  • System Calibration: Run a certified reference material containing halogens (e.g., 4-Bromobenzoic acid) to verify that the silver wool is successfully trapping the halogens without suppressing the CO2/H2O signals.

  • Combustion & Detection: Drop the sample into the 1150°C oxidation furnace. The tin capsule creates a localized exothermic flash (reaching ~1800°C), ensuring complete destruction of the aromatic rings. Quantify C and H via TCD[1].

Protocol B: Halogen Quantification via OFC-IC (Schöninger Method)

Objective: Extract and quantify Br and Cl without carbon matrix interference.

  • Sample Preparation: Weigh 5.000 mg of the sample onto an ashless filter paper flag. Place it inside a platinum sample carrier.

  • Alkaline Absorption Setup: Add 10 mL of an absorption solution (10 mM NaOH + 1% H2O2) to a heavy-walled Schöninger flask[2]. Flush the flask heavily with pure O2 gas for 30 seconds, then seal it.

    • Why H2O2? Combustion of brominated organics often yields a mixture of bromide (Br-) and hypobromite/bromate. The hydrogen peroxide acts as a reducing/oxidizing buffer, ensuring all bromine species are driven to the stable Bromide (Br-) state for accurate chromatographic integration.

  • Combustion: Ignite the filter paper flag and immediately plunge it into the O2-filled flask. The sample will combust violently. Allow the flask to sit for 30 minutes, shaking periodically, to ensure the white smoke (combustion gases) is entirely absorbed into the liquid phase.

  • Ion Chromatography (IC): Extract the liquid, filter through a 0.22 µm syringe filter, and inject into an Anion-Exchange IC system equipped with a conductivity detector. Calibrate using mixed Cl-/Br- standards.

Parallel Analytical Workflow Visualization

The following diagram illustrates the necessary parallel workflow to achieve total mass balance for mixed-halogenated organics.

G Sample C12H8BrClO4 Sample (Mixed Halogenated Organic) Split Sample Aliquoting & Splitting Sample->Split Path1 Modified CHNS/O Analyzer (Target: C, H, O) Split->Path1 1-2 mg Path2 Oxygen Flask Combustion (Target: Br, Cl) Split->Path2 5-10 mg AgWool Silver Wool Trap (Captures HCl/HBr as AgCl/AgBr) Path1->AgWool Absorption Alkaline Absorption (NaOH + H2O2 buffer) Path2->Absorption TCD GC-TCD Detection (Quantifies CO2, H2O, CO) AgWool->TCD Data Integrated Elemental Profile (Mass Balance Validation: 100 ± 0.5%) TCD->Data IC Ion Chromatography (Quantifies Br-, Cl-) Absorption->IC IC->Data

Workflow for parallel elemental analysis of halogenated organics.

References

  • Max Planck Institute for Biogeochemistry. "Routine measurements & analyses (RoMA): Elemental Analysis." Detailed mechanistic explanation of silver wool utilization for halogen adsorption in combustion gases. URL:[Link]

  • Celignis Analytical. "Elemental Analyser for Biomass Analysis." Technical overview of Thermal Conductivity Detection (TCD) and reduction tube chemistry in CHNS modes.[1] URL:[Link]

  • European Commission Joint Research Centre (IRMM) / ResearchGate. "Certification of the mass fractions of various polybrominated diphenyl ethers..." Comprehensive methodology for Schöninger flask combustion and Ion Chromatography (IC) for halogen quantification.[2] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our re...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to meet regulatory compliance.

Understanding the Compound: A Hazard-Based Assessment

Key Structural Features and Associated Hazards:

  • Halogenated Phenoxy Group: The presence of bromine and chlorine atoms on the aromatic ring indicates that this compound must be treated as halogenated waste.[1][2][3][7] Halogenated organic compounds can be toxic and environmentally persistent.

  • Carboxylic Acid: This functional group imparts acidic properties to the molecule. Therefore, it should not be mixed with bases or strong oxidizing agents.[8][9]

  • Solid/Powder Form: As with many research chemicals, this compound is likely a powder, which can be easily inhaled, causing respiratory irritation.[4][5][6][10][11]

Property Safety Precaution
Physical State Solid (likely powder)
Chemical Class Halogenated Organic Acid
Known Hazards (Inferred) Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential Environmental Toxin

Step-by-Step Disposal Protocol

The following protocol provides a comprehensive, step-by-step guide for the safe disposal of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the compound, it is imperative to be equipped with the appropriate PPE. All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2][5][6][12]

  • Hand Protection: Wear nitrile gloves. If there is a risk of splashes, consider double-gloving.[1][6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][8][10][11]

  • Protective Clothing: A lab coat must be worn and fully fastened.[1][6]

  • Respiratory Protection: For weighing and transferring powders, a NIOSH-approved respirator may be necessary if the fume hood does not provide adequate protection.[10]

Waste Segregation and Container Selection

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[3][7][13][14]

  • Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][7] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and create complex waste streams.[3]

  • Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[12][13][15] Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof cap.[13][14] The use of metal containers is not recommended as halogenated compounds can degrade to form acidic byproducts that corrode metal.[12]

Waste Collection and Labeling

All hazardous waste containers must be properly labeled to ensure safe handling and disposal by waste management personnel.[3][16][17]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[16] The label should also include the full chemical name: "5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid."[7]

  • Hazard Communication: Include appropriate hazard pictograms on the label. Based on the inferred hazards, these would include the pictograms for skin/eye irritation and potentially harmful/toxic.[10][11][16][18]

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas for hazardous waste are required to ensure safety and compliance.[14][15][16][19]

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13][14][16]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[13][19]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as bases and strong oxidizing agents.[8][9][14]

Arranging for Final Disposal

The final disposal of hazardous waste must be handled by a licensed professional waste disposal service.[10][13]

  • Contacting Waste Management: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Maintain accurate records of the waste generated and its disposal.[2][13]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8][10][20] Seek medical attention if irritation persists.[8][10][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10][11][20] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[10][11] Seek medical attention.

  • Spill Cleanup: For small spills, use an absorbent material to clean up the spill and place the contaminated material in the designated halogenated waste container.[3][7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid.

DisposalWorkflow Disposal Workflow for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid start Start: Handling Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_id Identify Waste as Halogenated Organic Acid fume_hood->waste_id container_select Select a Labeled, Compatible 'Halogenated Organic Waste' Container waste_id->container_select transfer Carefully Transfer Waste to Container container_select->transfer seal Securely Seal the Container transfer->seal saa Store in a Designated Satellite Accumulation Area (SAA) seal->saa pickup Arrange for Pickup by Licensed Waste Disposal Service saa->pickup end End: Proper Disposal pickup->end

Caption: A flowchart outlining the key steps for the safe disposal of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. [Link]

  • Laboratory Waste Management: The New Regulations. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Powder Handling - AirClean Systems. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Halogenated Solvents. [Link]

  • 5 - SAFETY DATA SHEET. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. - TMI. [Link]

  • 2-FUROIC ACID 98% - Sdfine. [Link]

  • 5-(4-Chlorophenyl)-2-furoic acid | C11H7ClO3 | CID 726693 - PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid
Reactant of Route 2
5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid
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